2-Methyl-3-(trifluoromethyl)benzoyl chloride
Description
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Properties
IUPAC Name |
2-methyl-3-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-6(8(10)14)3-2-4-7(5)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUTXPBRISPHPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256067 | |
| Record name | 2-Methyl-3-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-07-2 | |
| Record name | 2-Methyl-3-(trifluoromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901256067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Methyl-3-(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-3-(trifluoromethyl)benzoyl chloride (CAS No. 261952-07-2). Due to the limited availability of experimentally derived data for this specific compound, this document includes information from closely related isomers and representative protocols to serve as a reliable resource for laboratory and research applications. This guide covers chemical identity, physical properties, safety and handling protocols, and a representative synthesis method. All quantitative data is presented in structured tables, and key workflows are visualized using logical diagrams to aid in research and development activities.
Chemical Identity and Structure
This compound is a substituted aromatic acyl chloride. The presence of the reactive acyl chloride group makes it a valuable intermediate in organic synthesis, particularly for introducing the 2-methyl-3-(trifluoromethyl)benzoyl moiety into a target molecule.
Caption: Chemical identifiers for this compound.
Physical and Chemical Properties
Detailed experimental data for this compound is not widely available in published literature. The following table summarizes its known properties and includes data from the closely related isomer, 2-(trifluoromethyl)benzoyl chloride (CAS No. 312-94-7), to provide estimated values. These estimates should be used with caution and confirmed through experimental analysis.
| Property | Value | Source / Note |
| CAS Number | 261952-07-2 | |
| Molecular Formula | C₉H₆ClF₃O | [Source: BLD Pharm][1] |
| Molecular Weight | 222.59 g/mol | [Source: BLD Pharm][1] |
| Appearance | Clear pink or yellow liquid (Predicted) | Based on the appearance of the isomer 2-(trifluoromethyl)benzoyl chloride.[2] |
| Boiling Point | 84-85 °C / 16 mmHg (Estimated) | Based on data for the isomer 2-(trifluoromethyl)benzoyl chloride.[3] |
| Density | ~1.4 g/cm³ at 25 °C (Estimated) | Based on the density of 2-(trifluoromethyl)benzoyl chloride (1.416 g/mL at 25 °C).[3] |
| Refractive Index | ~1.479 at 20 °C (Estimated) | Based on the refractive index of 2-(trifluoromethyl)benzoyl chloride.[3] |
| Water Solubility | Decomposes | Acyl chlorides react with water. This is a characteristic property of the functional group.[2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. Moisture sensitive. | [Source: BLD Pharm][1] |
Safety and Handling
-
Signal Word: Danger
-
GHS Hazard Pictograms:
-
GHS05: Corrosion
-
-
Hazard Statements:
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from water and moisture to prevent decomposition and the release of corrosive hydrogen chloride gas.
Representative Experimental Protocol: Synthesis
A specific literature procedure for the synthesis of this compound was not identified. However, it can be readily prepared from the corresponding carboxylic acid, 2-methyl-3-(trifluoromethyl)benzoic acid, using standard methods for acyl chloride formation. The following protocol using thionyl chloride is a representative example.
Reaction: 2-Methyl-3-(trifluoromethyl)benzoic acid + SOCl₂ → this compound + SO₂ + HCl
Materials:
-
2-methyl-3-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous toluene (or another inert solvent like dichloromethane)
Procedure:
-
Setup: Assemble a flame-dried, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (e.g., a trap containing NaOH solution to neutralize HCl and SO₂ gases).
-
Charging the Reactor: Charge the flask with 2-methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) and anhydrous toluene.
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension.
-
Reagent Addition: Slowly add thionyl chloride (a slight excess, e.g., 1.2-1.5 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., ~110°C for toluene). Maintain reflux with stirring for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude this compound can then be purified by vacuum distillation.
Caption: General workflow for the synthesis of benzoyl chlorides.
Conclusion
This compound is a specialty chemical intermediate for which detailed, publicly available experimental data is limited. This guide provides the most current and relevant information by consolidating confirmed identifiers with estimated properties and safety data derived from closely related isomers. The representative synthesis protocol offers a reliable starting point for laboratory preparation. It is strongly recommended that users perform their own analytical characterization and safety assessments before use.
References
- 1. 261952-07-2|this compound|BLD Pharm [bldpharm.com]
- 2. prepchem.com [prepchem.com]
- 3. 2-(Trifluoromethyl)benzoyl chloride 99 312-94-7 [sigmaaldrich.com]
- 4. 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoyl chloride | C9H5ClF4O | CID 98041727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-3-(trifluoromethyl)benzoyl chloride, a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. While detailed public data for this specific isomer is limited, this document compiles available information and presents a thorough analysis based on the properties and reactivity of closely related isomers. This guide covers the physicochemical properties, synthesis methodologies, and potential applications of this class of compounds, with a particular focus on their role as building blocks in the development of novel therapeutic agents.
Introduction
Substituted benzoyl chlorides are a critical class of reagents in organic synthesis, serving as versatile intermediates for the preparation of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in drug design. This is due to the unique properties conferred by the -CF3 group, such as high electronegativity, metabolic stability, and increased lipophilicity, which can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate. This compound, belonging to this class of compounds, is a valuable synthon for introducing a methyl and a trifluoromethyl-substituted benzoyl moiety into a target molecule.
Physicochemical and Safety Data
The Chemical Abstracts Service (CAS) number for this compound is 261952-07-2 . While specific experimental data for this isomer is not widely available in public literature, the following tables provide a summary of its basic properties and a comparative analysis with its isomers, for which more data has been published.
Table 1: Chemical Identification
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 261952-07-2 | C9H6ClF3O | 238.59 |
| 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | C8H4ClF3O | 208.56 |
| 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 | C8H4ClF3O | 208.56 |
| 4-(Trifluoromethyl)benzoyl chloride | 329-15-7 | C8H4ClF3O | 208.56 |
Table 2: Comparative Physical Properties of Isomeric (Trifluoromethyl)benzoyl Chlorides
| Property | 2-(Trifluoromethyl)benzoyl chloride | 3-(Trifluoromethyl)benzoyl chloride | 4-(Trifluoromethyl)benzoyl chloride |
| Boiling Point | 84-85 °C / 16 mmHg[1] | 184-186 °C / 750 mmHg[2] | 188-190 °C |
| Density (at 25 °C) | 1.416 g/mL[1] | 1.383 g/mL[2] | 1.404 g/mL |
| Refractive Index (nD20) | 1.479[1] | 1.477[2] | 1.476 |
Table 3: General Safety Information for (Trifluoromethyl)benzoyl Chlorides
| Hazard Statement | Precautionary Statement |
| Causes severe skin burns and eye damage. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Reacts with water to liberate toxic gas (HCl). | Keep away from water. |
| Harmful if swallowed or inhaled. | Use only in a well-ventilated area. |
| Corrosive. | Store in a dry, cool, and well-ventilated place. |
Note: This safety information is generalized for the class of trifluoromethyl)benzoyl chlorides and specific handling procedures should be determined by consulting the material safety data sheet (MSDS) for the specific compound.
Synthesis and Experimental Protocols
The synthesis of this compound typically starts from the corresponding 2-methyl-3-(trifluoromethyl)benzoic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry. Below are two common experimental protocols that can be adapted for this synthesis.
Chlorination using Thionyl Chloride
This is a widely used and effective method for the preparation of acyl chlorides.
Reaction Scheme:
References
An In-depth Technical Guide to 2-Methyl-3-(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-Methyl-3-(trifluoromethyl)benzoyl chloride, a halogenated aromatic compound of interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific isomer, this guide focuses on its molecular structure, a logical synthetic pathway derived from available information on its precursors, and its potential applications as a reactive intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Molecular Structure and Properties
This compound is a derivative of benzoic acid, characterized by a methyl group at the 2-position and a trifluoromethyl group at the 3-position of the benzene ring. The benzoyl chloride functional group makes it a highly reactive acylating agent, susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of Precursor and Related Isomers
| Property | 2-Methyl-3-(trifluoromethyl)benzoic acid (Precursor) | 2-(Trifluoromethyl)benzoyl chloride (Isomer) | 3-(Trifluoromethyl)benzoyl chloride (Isomer) |
| CAS Number | 62089-35-4[1] | 312-94-7 | 2251-65-2[2][3][4][5] |
| Molecular Formula | C₉H₇F₃O₂[1] | C₈H₄ClF₃O | C₈H₄ClF₃O[3][4] |
| Molecular Weight | 204.15 | 208.57 | 208.57[3] |
| Boiling Point | Not available | 90 °C | 184-186 °C/750 mmHg[2][5] |
| Density | Not available | 1.4158 g/cm³ @ 20 °C | 1.383 g/mL at 25 °C[2][5] |
| Refractive Index | Not available | 1.467 | n20/D 1.477[2][5] |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a logical synthetic pathway can be constructed based on established organic chemistry principles and available information on the synthesis of its precursors.
The primary precursor, 2-Methyl-3-(trifluoromethyl)aniline, is a known compound and its synthesis has been described.[6][7] This aniline serves as a key starting material for the preparation of the target benzoyl chloride. The most probable synthetic route involves the conversion of the aniline to the corresponding benzoic acid, followed by chlorination.
Logical Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 2-Methyl-3-(trifluoromethyl)aniline
The synthesis of 2-Methyl-3-(trifluoromethyl)aniline from 3-(trifluoromethyl)aniline has been reported.[6] This transformation typically involves a protection-ortho-lithiation-methylation-deprotection sequence.
Step 2: Synthesis of 2-Methyl-3-(trifluoromethyl)benzoic Acid
The conversion of an aniline to a benzoic acid can be achieved via the Sandmeyer reaction. This would involve the following general steps:
-
Diazotization: 2-Methyl-3-(trifluoromethyl)aniline would be treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) to form the corresponding diazonium salt.
-
Cyanation: The diazonium salt would then be reacted with a cyanide salt (e.g., copper(I) cyanide) to introduce a nitrile group onto the aromatic ring, forming 2-Methyl-3-(trifluoromethyl)benzonitrile.
-
Hydrolysis: The resulting benzonitrile would be hydrolyzed under acidic or basic conditions to yield 2-Methyl-3-(trifluoromethyl)benzoic acid.
Step 3: Synthesis of this compound
The final step is the conversion of the carboxylic acid to the acid chloride. This is a standard transformation in organic synthesis.
-
Chlorination: 2-Methyl-3-(trifluoromethyl)benzoic acid would be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically carried out in an inert solvent, and the excess chlorinating agent and byproducts are removed by distillation or under reduced pressure to yield the final product, this compound.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Applications in Drug Development and Research
While specific applications for this compound are not extensively documented, its structure suggests its utility as a building block in the synthesis of complex organic molecules. The trifluoromethyl group is a common motif in many pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. The benzoyl chloride functionality allows for the facile introduction of the 2-methyl-3-(trifluoromethyl)benzoyl moiety into molecules containing nucleophilic groups such as amines, alcohols, and thiols.
Given that the precursor, 2-Methyl-3-(trifluoromethyl)aniline, is an intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) flunixin, it is plausible that this compound could be explored in the synthesis of novel anti-inflammatory agents or other biologically active compounds.[8][9]
Conclusion
This compound is a potentially valuable, yet poorly documented, synthetic intermediate. This guide provides a foundational understanding of its structure and a logical approach to its synthesis based on available chemical literature. Further research is required to fully characterize its physical and chemical properties and to explore its potential applications in the development of new chemical entities for the pharmaceutical and agrochemical industries. Researchers working with this compound should exercise caution due to its likely high reactivity and corrosive nature, similar to other benzoyl chlorides.
References
- 1. aobchem.com [aobchem.com]
- 2. 3-(Trifluoromethyl)benzoyl chloride CAS#: 2251-65-2 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 [chemicalbook.com]
- 6. Development of a bench-scale pharmaceutical synthesis - DORAS [doras.dcu.ie]
- 7. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 8. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 9. cphi-online.com [cphi-online.com]
An In-depth Technical Guide to the Synthesis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis route for 2-Methyl-3-(trifluoromethyl)benzoyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document details the most chemically sound and widely applicable method for its preparation, including experimental protocols, quantitative data, and visual representations of the synthesis workflow.
Introduction
This compound is a substituted aromatic acyl chloride. The presence of both a methyl and a trifluoromethyl group on the benzene ring makes it a valuable building block for introducing this specific moiety into larger, more complex molecules. The high reactivity of the acyl chloride functional group allows for facile reactions with a wide range of nucleophiles, making it a versatile reagent in organic synthesis.
Primary Synthesis Route: Chlorination of 2-Methyl-3-(trifluoromethyl)benzoic Acid
The most direct and industrially scalable synthesis route to this compound is the chlorination of its corresponding carboxylic acid, 2-Methyl-3-(trifluoromethyl)benzoic acid. This precursor is commercially available, making this a convenient starting point for the synthesis. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic chemistry, and several reliable reagents can be employed for this purpose.
The general transformation is as follows:
Caption: General reaction for the synthesis of this compound.
Common Chlorinating Agents
Several reagents are effective for the conversion of carboxylic acids to acyl chlorides. The choice of reagent often depends on the scale of the reaction, the desired purity of the product, and the reaction conditions. The most common and effective chlorinating agents are summarized in the table below.
| Chlorinating Agent | Formula | Byproducts | Typical Conditions | Notes |
| Thionyl chloride | SOCl₂ | SO₂(g), HCl(g) | Neat or in a non-polar solvent (e.g., toluene, DCM), often with reflux. A catalytic amount of DMF can accelerate the reaction. | Gaseous byproducts are easily removed, simplifying purification.[1][2] |
| Oxalyl chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Typically used in an inert solvent (e.g., DCM, THF) at room temperature or 0 °C. Catalytic DMF is often added. | Reaction conditions are generally milder than with thionyl chloride. |
| Phosphorus pentachloride | PCl₅ | POCl₃, HCl(g) | Usually performed neat or in an inert solvent. | The byproduct, phosphorus oxychloride, has a boiling point that may be close to the product, potentially complicating purification by distillation.[1][2] |
| Phosphorus trichloride | PCl₃ | H₃PO₃ | Requires heating and the stoichiometry is 3 moles of acid to 1 mole of PCl₃. | The byproduct, phosphorous acid, is a solid, which can simplify separation.[1][2] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound from 2-Methyl-3-(trifluoromethyl)benzoic acid using thionyl chloride and oxalyl chloride. These protocols are based on standard laboratory procedures for the synthesis of acyl chlorides.
Method A: Synthesis using Thionyl Chloride
This method is robust and the purification is often straightforward due to the gaseous nature of the byproducts.
Reaction: 2-Methyl-3-(trifluoromethyl)benzoic acid + SOCl₂ → this compound + SO₂ + HCl
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Methyl-3-(trifluoromethyl)benzoic acid (1.0 eq).
-
Slowly add an excess of thionyl chloride (2.0-5.0 eq) to the flask. The reaction can be performed neat or with an inert solvent such as toluene or dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation, preferably under reduced pressure.
-
The crude this compound can be purified by fractional distillation under reduced pressure.
Caption: Experimental workflow for the thionyl chloride mediated synthesis.
Method B: Synthesis using Oxalyl Chloride
This method is often preferred for smaller scale reactions and when milder conditions are required.
Reaction: 2-Methyl-3-(trifluoromethyl)benzoic acid + (COCl)₂ --(DMF catalyst)--> this compound + CO + CO₂ + HCl
Procedure:
-
Dissolve 2-Methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) in an anhydrous, inert solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen, argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 eq) to the solution.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Vigorous gas evolution is typically observed.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Once the reaction is complete (cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure.
-
The crude product can be used directly or purified by distillation under high vacuum.
Caption: Experimental workflow for the oxalyl chloride mediated synthesis.
Quantitative Data and Characterization
While a specific literature report with the yield for the synthesis of this compound was not identified, the conversion of benzoic acids to their corresponding acyl chlorides using the methods described above typically proceeds in high yield.
| Parameter | Expected Value |
| Yield | > 90% (typical for this transformation) |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₉H₆ClF₃O |
| Molecular Weight | 222.59 g/mol |
| Boiling Point | Estimated to be in the range of 80-100 °C at reduced pressure (e.g., ~10-15 mmHg) |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃): Chemical shifts (δ) are expected for the aromatic protons and the methyl protons. The aromatic protons will show splitting patterns consistent with a 1,2,3-trisubstituted benzene ring, and will be influenced by the electron-withdrawing effects of the trifluoromethyl and benzoyl chloride groups. The methyl protons will appear as a singlet.
-
¹⁹F NMR (CDCl₃): A singlet is expected for the CF₃ group.
-
¹³C NMR (CDCl₃): Resonances for the carbonyl carbon, the aromatic carbons (including the carbon attached to the CF₃ group, which will show a quartet due to C-F coupling), and the methyl carbon are expected.
-
IR (neat): A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected in the range of 1780-1815 cm⁻¹.
Safety Considerations
-
Chlorinating agents such as thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reactions produce toxic and corrosive gases (HCl, SO₂, CO, CO₂). A gas trap (e.g., a bubbler with a sodium hydroxide solution) should be used to neutralize these off-gases.
-
This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled with care and stored under anhydrous conditions.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.
References
2-Methyl-3-(trifluoromethyl)benzoyl chloride safety and handling
An In-depth Technical Guide to the Safety and Handling of 2-Methyl-3-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a reactive acyl chloride compound utilized in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its structure, combining a benzoyl chloride with methyl and trifluoromethyl groups, imparts specific reactivity that makes it a valuable building block. However, this reactivity also necessitates stringent safety protocols to mitigate potential hazards. This guide provides a comprehensive overview of the safety and handling procedures for this compound, drawing from available safety data sheets and chemical safety literature.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on data for structurally similar compounds, it is expected to be corrosive and water-reactive.[1][2][3][4][5]
GHS Hazard Statements:
Primary Hazards:
-
Corrosive: The substance can cause severe burns to the skin, eyes, and respiratory tract upon contact.[1][2][3][4][5]
-
Water-Reactive: Contact with water or moisture can liberate toxic and corrosive gases, such as hydrogen chloride (HCl).[1][2][4][9]
-
Lachrymator: It is a substance that can cause tearing.[2][4]
Quantitative Safety Data
The following tables summarize key quantitative safety data. It is important to note that specific data for this compound may not be available, in which case data for closely related isomers are provided as an estimate.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₆ClF₃O | N/A |
| Molecular Weight | 238.6 g/mol | N/A |
| Appearance | Likely a liquid | [3] |
| Boiling Point | 184-186 °C/750 mmHg (for 3-(Trifluoromethyl)benzoyl chloride) | [10] |
| Density | 1.383 g/mL at 25 °C (for 3-(Trifluoromethyl)benzoyl chloride) | [10] |
| Flash Point | 113 °C (235.4 °F) - closed cup (for 3-(Trifluoromethyl)benzoyl chloride) | [10] |
Table 2: Exposure Limits
| Substance | Limit | Authority |
| Benzoyl chloride (related compound) | 2.8 mg/m³ (0.5 ppm) STEL | Belgium |
No specific occupational exposure limits have been established for this compound.[9]
Table 3: Toxicological Data
| Test | Result | Species | Source |
| Skin Corrosion/Irritation | Category 1B/1C | N/A | [1][2][5] |
| Serious Eye Damage/Irritation | Category 1 | N/A | [1][2][5] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | N/A | [1] |
The toxicological properties have not been fully investigated.[1][2]
Experimental Protocols: Safe Handling and Use
Adherence to strict experimental protocols is paramount when working with this compound.
4.1. Engineering Controls
-
Fume Hood: All manipulations of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1]
-
Ventilation: Ensure adequate general ventilation in the laboratory.[11][12][13]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation.[1][2][4]
4.2. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory.
Table 4: Recommended Personal Protective Equipment
| Body Part | Equipment | Standard |
| Eyes/Face | Tightly fitting safety goggles and a face shield. | OSHA 29 CFR 1910.133 or EN 166 |
| Skin | Impermeable protective clothing, including a lab coat and apron. | N/A |
| Hands | Impermeable gloves (e.g., nitrile rubber, inspect before use). | EN 374 |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A self-contained breathing apparatus (SCBA) should be available for emergencies. | EN 149 / EN14387 |
Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[3][12][14]
4.3. General Handling Procedures
-
Avoid Contact: Avoid all direct contact with the substance, including inhalation of vapors.[11][12]
-
Moisture-Free Environment: Handle in a dry, inert atmosphere (e.g., under argon or nitrogen) as the compound is moisture-sensitive.[4][11]
-
Original Container: Keep the chemical in its original, tightly sealed container when not in use.[11][12]
-
No Eating, Drinking, or Smoking: These activities are strictly prohibited in the handling area.[12][14]
-
Hygiene: Wash hands and face thoroughly after handling.[1][2][14]
Reactivity and Storage
5.1. Chemical Stability
-
Stable under recommended storage conditions.[11]
5.2. Incompatible Materials
-
Water/Moisture: Reacts with water to produce toxic gas.[1][2][4]
-
Strong Oxidizing Agents [11]
-
Strong Bases [1]
-
Alcohols [1]
-
Strong Acids [11]
-
Amines [15]
5.3. Hazardous Decomposition Products
-
In case of fire, emits toxic fumes of carbon dioxide, carbon monoxide, hydrogen chloride gas, and hydrogen fluoride.[1][2][11]
5.4. Storage Conditions
First Aid and Emergency Procedures
Immediate action is critical in case of exposure.
Table 5: First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor.[1][2][12] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][2][12] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][2][12] |
| Ingestion | Rinse mouth. DO NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][2] |
6.1. Spill Response
-
Evacuate: Clear the area of all personnel.[12]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Contain the spill using inert absorbent material (e.g., sand, vermiculite).[2][12] Do not use combustible materials like sawdust.
-
Collect: Carefully scoop up the absorbed material into a suitable, labeled container for disposal.[12][13]
-
Decontaminate: Clean the spill area thoroughly.
6.2. Fire Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[11][13] Do not use water.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][13]
Disposal Considerations
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3][12][14] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[15]
Visual Diagrams
The following diagrams illustrate key safety workflows and relationships.
Caption: Hazard identification and mitigation workflow.
Caption: Safe experimental workflow for handling the reagent.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. carlroth.com [carlroth.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. 3-(Trifluoromethyl)benzoyl chloride 98 2251-65-2 [sigmaaldrich.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. angenechemical.com [angenechemical.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
2-Methyl-3-(trifluoromethyl)benzoyl chloride reactivity with nucleophiles
An In-depth Technical Guide on the Reactivity of 2-Methyl-3-(trifluoromethyl)benzoyl Chloride with Nucleophiles
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a versatile acylating agent of significant interest in medicinal chemistry and materials science. Its reactivity is governed by the interplay of electronic and steric effects imparted by the substituents on the aromatic ring. The potent electron-withdrawing trifluoromethyl (-CF₃) group at the meta-position enhances the electrophilicity of the carbonyl carbon, while the ortho-methyl (-CH₃) group introduces steric hindrance and possesses a mild electron-donating effect. This guide provides a comprehensive overview of the reactivity of this compound with common nucleophiles, detailing reaction mechanisms, expected outcomes, and generalized experimental protocols.
Core Reactivity Principles: Nucleophilic Acyl Substitution
The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution . This two-step mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.[1]
-
Step 1: Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, which is highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the trifluoromethyl group. This forms a transient tetrahedral intermediate.
-
Step 2: Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (Cl⁻), which is an excellent leaving group.
The trifluoromethyl group significantly activates the carbonyl group towards nucleophilic attack, making the compound more reactive than unsubstituted benzoyl chloride.[1][2] However, the ortho-methyl group can sterically hinder the approach of bulky nucleophiles, potentially slowing the reaction rate compared to an unhindered analogue.
Caption: General mechanism of nucleophilic acyl substitution.
Reactions with Specific Nucleophiles
The nature of the nucleophile dictates the final product. The reactions are typically rapid and exothermic.
Reactivity with Alcohols (Esterification)
This compound reacts with alcohols to form the corresponding esters. The reaction is often performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.
R-OH (Alcohol) + Ar-COCl → Ar-COOR (Ester) + HCl
Primary alcohols react faster than secondary alcohols due to less steric hindrance. Tertiary alcohols are generally unreactive under standard conditions.[3]
Reactivity with Amines (Amidation)
This reaction, often referred to as the Schotten-Baumann reaction, involves treating the acyl chloride with an amine to produce an amide.[4] A base is required to neutralize the generated HCl, and often an excess of the amine reactant serves this purpose.[5]
R-NH₂ (Primary Amine) + Ar-COCl → Ar-CONHR (Secondary Amide) + HCl R₂NH (Secondary Amine) + Ar-COCl → Ar-CONR₂ (Tertiary Amide) + HCl
Primary amines are generally more reactive than secondary amines.[6]
Reactivity with Water (Hydrolysis)
Hydrolysis of this compound yields the parent carboxylic acid, 2-Methyl-3-(trifluoromethyl)benzoic acid. This reaction is rapid and is often an undesirable side reaction when performing acylations in the presence of moisture.[7][8]
H₂O (Water) + Ar-COCl → Ar-COOH (Carboxylic Acid) + HCl
The mechanism can vary depending on the solvent and substituents, but it generally follows the nucleophilic acyl substitution pathway.[9][10]
Friedel-Crafts Acylation
In the presence of a Lewis acid catalyst like AlCl₃, this compound can act as an electrophile to acylate other aromatic rings, forming a diaryl ketone.[11][12]
Ar'-H (Arene) + Ar-COCl --(AlCl₃)--> Ar-CO-Ar' (Diaryl Ketone) + HCl
Data Presentation: Summary of Reactions
The following table summarizes the expected products from the reaction of this compound with various classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Reagent Name | Product Class | Expected Product Structure |
| Primary Alcohol | Methanol | CH₃OH | Ester | 2-Methyl-3-(trifluoromethyl)benzoate |
| Secondary Alcohol | Isopropanol | (CH₃)₂CHOH | Ester | Isopropyl 2-methyl-3-(trifluoromethyl)benzoate |
| Primary Amine | Methylamine | CH₃NH₂ | Secondary Amide | N,2-Dimethyl-3-(trifluoromethyl)benzamide |
| Secondary Amine | Dimethylamine | (CH₃)₂NH | Tertiary Amide | N,N,2-Trimethyl-3-(trifluoromethyl)benzamide |
| Water | Water | H₂O | Carboxylic Acid | 2-Methyl-3-(trifluoromethyl)benzoic acid |
| Aromatic | Benzene | C₆H₆ | Ketone | (2-Methyl-3-(trifluoromethyl)phenyl)(phenyl)methanone |
Factors Influencing Reactivity
Several factors can be modulated to control the reaction outcome and rate.
Caption: Key factors influencing the reactivity of the acyl chloride.
Experimental Protocols
The following are generalized protocols for common reactions. Researchers should optimize conditions for their specific substrates.
Protocol: Synthesis of N-Benzyl-2-methyl-3-(trifluoromethyl)benzamide (Amidation)
This protocol is adapted from the general Schotten-Baumann reaction conditions.[4][6]
-
Reaction Setup: To a solution of benzylamine (1.1 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM, 5 mL per mmol of acyl chloride) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.0 eq.) in DCM dropwise to the stirred amine solution over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer successively with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide.
Protocol: Synthesis of Ethyl 2-methyl-3-(trifluoromethyl)benzoate (Esterification)
This protocol is based on standard esterification procedures for acyl chlorides.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve absolute ethanol (2.0 eq.) and pyridine (1.2 eq.) in anhydrous diethyl ether (5 mL per mmol of acyl chloride). Cool the solution to 0°C.
-
Reagent Addition: Add this compound (1.0 eq.) dropwise via syringe. A precipitate of pyridinium hydrochloride will form.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then at room temperature for 1-3 hours until TLC indicates the consumption of the starting material.
-
Workup: Filter the reaction mixture to remove the pyridinium salt, washing the solid with fresh ether.
-
Isolation: Combine the filtrates and wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the ether layer over MgSO₄, filter, and evaporate the solvent.
-
Purification: Purify the resulting crude ester by vacuum distillation or column chromatography.
Caption: A typical experimental workflow for acylation reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 4. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]
- 5. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.uni.edu [scholarworks.uni.edu]
- 8. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SN2 character of hydrolysis of benzoyl chloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to the Moisture Sensitivity of 2-Methyl-3-(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the moisture sensitivity of 2-Methyl-3-(trifluoromethyl)benzoyl chloride, a crucial reagent in synthetic chemistry. Understanding and controlling its reactivity with water is paramount for ensuring experimental success, maintaining reagent integrity, and ensuring laboratory safety. This document outlines the chemical principles of its moisture sensitivity, provides detailed protocols for handling and analysis, and offers a framework for its effective use in research and development.
Core Concepts of Moisture Sensitivity
This compound, like all acyl chlorides, is highly susceptible to hydrolysis. The electrophilic carbonyl carbon is readily attacked by nucleophiles, with water being a common and reactive atmospheric component. This reaction is often rapid and exothermic, leading to the degradation of the starting material and the formation of corrosive byproducts.
The Hydrolysis Reaction
The primary reaction upon exposure to moisture is the hydrolysis of the acyl chloride to its corresponding carboxylic acid, 2-Methyl-3-(trifluoromethyl)benzoic acid, and hydrochloric acid (HCl).[1][2] This reaction proceeds via a nucleophilic acyl substitution mechanism. The presence of both an electron-donating methyl group and a strongly electron-withdrawing trifluoromethyl group on the benzene ring influences the reactivity of the carbonyl group. While electron-donating groups can stabilize the carbocation-like transition state, electron-withdrawing groups increase the electrophilicity of the carbonyl carbon.[3][4][5] The interplay of these effects determines the overall hydrolysis rate compared to unsubstituted benzoyl chloride.
dot graph HydrolysisReaction { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
reagent [label="this compound"]; water [label="H₂O (Moisture)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product1 [label="2-Methyl-3-(trifluoromethyl)benzoic acid"]; product2 [label="HCl (Hydrochloric Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
reagent -> product1 [label="Hydrolysis"]; reagent -> product2 [label="Hydrolysis"]; water -> reagent [dir=none, style=dashed, arrowhead=none]; } dot Caption: Hydrolysis of this compound.
Physicochemical Properties and Stability
| Property | Value / Observation | Source |
| Appearance | Colorless to light yellow fuming liquid | [1] |
| Moisture Sensitivity | High; reacts with water | [1][2][6] |
| Storage | Store under inert atmosphere (e.g., nitrogen or argon), in a cool, dry place. Keep container tightly sealed. | [1][2][7] |
| Incompatible Materials | Water, alcohols, strong bases, strong oxidizing agents | [2][6] |
| Decomposition Products | 2-Methyl-3-(trifluoromethyl)benzoic acid, Hydrogen chloride gas, Carbon oxides, Hydrogen fluoride | [6] |
Experimental Protocols
Strict adherence to anhydrous techniques is critical when handling this compound to prevent its degradation.
Safe Handling and Storage Protocol
Objective: To provide a standard operating procedure for the safe handling and storage of this compound to maintain its integrity.
Materials:
-
This compound in a manufacturer's sealed bottle.
-
Inert gas source (Nitrogen or Argon) with a manifold (Schlenk line) or a glovebox.
-
Dry glassware (oven-dried at >120°C for at least 4 hours and cooled under an inert atmosphere).
-
Dry, clean syringes and needles.
-
Septa for sealing flasks.
-
Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and acid-resistant gloves.
Procedure:
-
Work Area Preparation: All manipulations should be performed in a certified chemical fume hood. For highly sensitive applications, a glovebox with a dry, inert atmosphere is recommended.
-
Inert Atmosphere: Before opening the reagent bottle, ensure a positive pressure of inert gas is established in the reaction vessel or transfer container.
-
Reagent Transfer:
-
Puncture the septum on the reagent bottle with a needle connected to the inert gas source to equalize the pressure.
-
Use a dry, clean syringe to withdraw the desired amount of the liquid.
-
Transfer the reagent to the reaction vessel, which is already under an inert atmosphere.
-
-
Storage of Opened Reagent: If the entire bottle is not used, ensure the septum is securely in place and the bottle is stored upright in a desiccator under an inert atmosphere. For long-term storage, it is advisable to aliquot the reagent into smaller, single-use containers under an inert atmosphere.
-
Spill and Waste Management: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material. Dispose of waste according to institutional and local regulations. Contact with water liberates toxic gas.[2][6]
dot graph HandlingWorkflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
start [label="Start: Prepare for Handling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ppe [label="Don Appropriate PPE"]; fume_hood [label="Work in a Fume Hood"]; inert_setup [label="Set up Inert Atmosphere (Glovebox/Schlenk Line)"]; dry_glassware [label="Use Oven-Dried Glassware"]; transfer [label="Transfer Reagent via Syringe"]; reaction [label="Perform Reaction"]; storage [label="Store Unused Reagent Under Inert Gas"]; cleanup [label="Clean Up and Waste Disposal"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> ppe -> fume_hood -> inert_setup -> dry_glassware -> transfer -> reaction; reaction -> storage; reaction -> cleanup -> end; storage -> cleanup; } dot Caption: Experimental workflow for handling the moisture-sensitive reagent.
Protocol for Quantifying Moisture Content (Karl Fischer Titration)
Objective: To determine the water content in a sample of this compound, which indicates the extent of hydrolysis.
Principle: Karl Fischer (KF) titration is a highly specific method for water determination.[8][9] For acyl chlorides, which can react with standard KF reagents, a specialized procedure is necessary.
Materials:
-
Karl Fischer titrator (volumetric or coulometric).
-
Specialized KF reagents for aldehydes and ketones (to avoid side reactions).
-
Anhydrous solvent compatible with the sample (e.g., a mixture of methanol and chloroform).
-
Gas-tight syringe.
-
A glovebox or an inert atmosphere setup for sample handling.
Procedure:
-
Titrator Preparation: Prepare the KF titrator according to the manufacturer's instructions. Ensure the titration cell is dry and sealed from atmospheric moisture.
-
Sample Preparation: Perform all sample manipulations inside a glovebox or under a stream of dry inert gas.
-
Sample Introduction:
-
Accurately weigh a gas-tight syringe.
-
Draw a precise amount of the this compound sample into the syringe.
-
Reweigh the syringe to determine the exact sample mass.
-
Inject the sample directly into the pre-tared KF titration vessel.
-
-
Titration: Start the titration immediately after sample injection. The instrument will automatically determine the endpoint and calculate the water content.
-
Data Analysis: The result is typically given in ppm or percentage of water. This value can be used to calculate the degree of hydrolysis of the acyl chloride.
Protocol for Monitoring Hydrolysis by ¹H NMR Spectroscopy
Objective: To qualitatively and semi-quantitatively monitor the rate of hydrolysis of this compound upon exposure to moisture.
Principle: ¹H NMR spectroscopy can distinguish between the acyl chloride and its hydrolysis product, the carboxylic acid. By integrating the characteristic peaks of both species over time, the progression of hydrolysis can be monitored.[10][11]
Materials:
-
NMR spectrometer.
-
Anhydrous NMR solvent (e.g., CDCl₃).
-
NMR tubes with caps.
-
Microsyringe.
Procedure:
-
Sample Preparation (Time Zero):
-
In a glovebox, dissolve a known amount of this compound in anhydrous NMR solvent.
-
Quickly acquire a ¹H NMR spectrum. This will serve as the t=0 reference.
-
-
Exposure to Moisture:
-
To the NMR tube, add a known, small amount of water using a microsyringe.
-
Alternatively, for a slower reaction, the sample can be exposed to the ambient atmosphere for a defined period before being sealed and analyzed.
-
-
Time-course Monitoring:
-
Acquire ¹H NMR spectra at regular intervals (e.g., every 5, 10, or 30 minutes) depending on the expected reaction rate.
-
-
Data Analysis:
-
Identify the characteristic proton signals for both the acyl chloride and the resulting carboxylic acid. The aromatic protons will likely shift upon conversion.
-
Integrate a well-resolved peak for each species in each spectrum.
-
Calculate the relative percentage of each compound at each time point to determine the rate of hydrolysis.
-
Decision-Making Framework for Use
The high moisture sensitivity of this compound necessitates a careful evaluation of experimental conditions.
Conclusion
This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its careful handling due to its high moisture sensitivity. By understanding the chemical basis of its reactivity and implementing rigorous anhydrous techniques as detailed in this guide, researchers can ensure the integrity of the reagent, the reproducibility of their experiments, and a safe laboratory environment. The provided protocols for handling, storage, and analysis serve as a foundation for the successful application of this compound in drug discovery and development.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 9. dl.icdst.org [dl.icdst.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Commercial Suppliers and Technical Data for 2-Methyl-3-(trifluoromethyl)benzoyl Chloride: An In-depth Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the commercial availability and technical data for 2-Methyl-3-(trifluoromethyl)benzoyl chloride. Due to the limited public information on this specific isomer, this guide also includes data on closely related and more commonly available isomers to serve as a valuable comparative resource.
Commercial Availability
Initial research identifies Sigma-Aldrich (a subsidiary of Merck) as a commercial supplier of this compound. However, it is important to note that this compound is likely a research-grade chemical with limited widespread availability. Searches for a specific CAS number for this compound have been inconclusive, which often indicates a compound that is not produced in large quantities or widely registered.
For comparison and to aid in sourcing related starting materials, several other suppliers offer isomeric and structurally similar compounds. These include, but are not limited to, suppliers of 2-(Trifluoromethyl)benzoyl chloride, 3-(Trifluoromethyl)benzoyl chloride, and other derivatives.
Comparative Quantitative Data
To provide a useful reference for researchers, the following table summarizes available quantitative data for this compound and its more common isomers. The lack of extensive data for the target compound underscores its status as a specialized research chemical.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier Example(s) |
| This compound | Not Found | C₉H₆ClF₃O | 222.59 | Not specified | Sigma-Aldrich |
| 2-(Trifluoromethyl)benzoyl chloride | 312-94-7 | C₈H₄ClF₃O | 208.56 | ≥99% | Sigma-Aldrich |
| 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 | C₈H₄ClF₃O | 208.56 | 98% | BLD Pharm[1], Santa Cruz Biotechnology[2], A2B Chem[3] |
| 4-Fluoro-2-(trifluoromethyl)benzoyl chloride | 189807-21-4 | C₈H₃ClF₄O | 226.56 | 97% | Sigma-Aldrich |
| 3,5-Bis(trifluoromethyl)benzoyl chloride | 785-56-8 | C₉H₃ClF₆O | 276.56 | 97% | Sigma-Aldrich |
Experimental Protocols
General Protocol for the Synthesis of a Substituted Benzoyl Chloride:
Materials:
-
2-Methyl-3-(trifluoromethyl)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To a dried flask under an inert atmosphere, add 2-Methyl-3-(trifluoromethyl)benzoic acid and the anhydrous solvent.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add an excess of the chlorinating agent (e.g., 1.2-2.0 equivalents of thionyl chloride or oxalyl chloride) to the stirred suspension at room temperature.
-
The reaction mixture is then heated to reflux (typically 40-80°C, depending on the solvent and chlorinating agent) and monitored for completion (e.g., by TLC or cessation of gas evolution).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess chlorinating agent and solvent are carefully removed under reduced pressure (rotary evaporation).
-
The crude this compound can be purified by vacuum distillation.
Note: This is a generalized procedure and requires appropriate safety precautions, including working in a well-ventilated fume hood and handling all reagents with care. The specific reaction conditions (temperature, time, and purification method) will need to be optimized for the specific substrate.
Logical Workflow and Diagrams
As no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for its synthesis and subsequent use as a chemical intermediate is presented below. This type of workflow is fundamental in drug discovery and agrochemical synthesis, where acyl chlorides are common building blocks.
Caption: General workflow for the synthesis and subsequent use of this compound as an intermediate in chemical synthesis.
This workflow illustrates the common path from the parent carboxylic acid to the acyl chloride, followed by its reaction with a nucleophile to form a more complex target molecule. This is a fundamental transformation in medicinal and process chemistry.
References
Spectroscopic Analysis of 2-Methyl-3-(trifluoromethyl)benzoyl Chloride: A Technical Overview
Disclaimer: Publicly available, experimentally determined spectroscopic data for 2-Methyl-3-(trifluoromethyl)benzoyl chloride is not readily found in the searched chemical databases. This guide presents data for the closely related isomers, 2-(Trifluoromethyl)benzoyl chloride and 3-(Trifluoromethyl)benzoyl chloride , to provide researchers with reference points for spectral interpretation. All data presented below pertains to these isomers and not to this compound.
This technical guide provides a summary of available spectroscopic data for positional isomers of the target compound. It is intended for researchers, scientists, and professionals in drug development who may be synthesizing or characterizing this or similar molecules. The guide includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with general experimental protocols and a workflow visualization.
Spectroscopic Data of Isomeric Compounds
The following tables summarize the available spectroscopic data for 2-(Trifluoromethyl)benzoyl chloride and 3-(Trifluoromethyl)benzoyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2-(Trifluoromethyl)benzoyl chloride | 7.86-7.68 | m | - | Aromatic H |
| 3-(Trifluoromethyl)benzoyl chloride | 8.29 | s | - | Aromatic H |
| 8.19 | d | 8 | Aromatic H | |
| 7.83 | d | 8 | Aromatic H | |
| 7.55 | t | 8 | Aromatic H |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| 2-(Trifluoromethyl)benzoyl chloride | 134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz) |
| 3-(Trifluoromethyl)benzoyl chloride | Data not readily available in summarized format |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity |
| 2-(Trifluoromethyl)benzoyl chloride | -62.05 | s |
| 3-(Trifluoromethyl)benzoyl chloride | Data not readily available in summarized format |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorptions
| Compound | Frequency (cm⁻¹) | Assignment |
| 2-(Trifluoromethyl)benzoyl chloride | Not specified | C=O stretch, C-Cl stretch, C-F stretch, Aromatic C-H and C=C bands are expected. |
| 3-(Trifluoromethyl)benzoyl chloride | Not specified | C=O stretch, C-Cl stretch, C-F stretch, Aromatic C-H and C=C bands are expected. |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data
| Compound | m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) |
| 2-(Trifluoromethyl)benzoyl chloride | 173 | 145 | 75 |
Experimental Protocols
The following are generalized experimental methodologies for the acquisition of spectroscopic data, based on common laboratory practices.
NMR Spectroscopy
NMR spectra are typically recorded on a spectrometer operating at a specific frequency for each nucleus (e.g., 400 MHz for ¹H). The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and a small amount of a reference standard like tetramethylsilane (TMS) is added. For ¹⁹F NMR, an external standard such as CFCl₃ may be used.[1] Data is processed, and chemical shifts are reported in parts per million (ppm) relative to the standard.
IR Spectroscopy
Infrared spectra can be obtained using various techniques. For liquid samples like benzoyl chlorides, a common method is to place a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or to use an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry
Mass spectra are commonly acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated from impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is detected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for chemical compound characterization.
References
The Trifluoromethyl Group: A Catalyst for Enhanced Reactivity in Benzoyl Chloride and a Staple in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (-CF3) group holds a preeminent position due to its profound influence on the electronic and physicochemical properties of organic molecules. When appended to a benzoyl chloride scaffold, the -CF3 group dramatically alters its reactivity, transforming it into a highly efficient acylating agent. This guide provides a comprehensive analysis of the role of the trifluoromethyl group in benzoyl chloride reactivity, detailing its electronic effects, impact on reaction mechanisms, and its pivotal role as a building block in drug development.
Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1][2] This property stems from the strong inductive effect (-I) exerted by the three highly electronegative fluorine atoms.[3] This intense pull of electron density has significant consequences for the benzoyl chloride molecule.
-
Increased Electrophilicity: The primary impact of the -CF3 group on benzoyl chloride's reactivity is the significant enhancement of the electrophilicity of the carbonyl carbon.[4][5] By withdrawing electron density from the aromatic ring and, subsequently, from the carbonyl group, the -CF3 group makes the carbonyl carbon more electron-deficient and thus more susceptible to attack by nucleophiles.[4]
-
Aromatic Ring Deactivation: The strong electron-withdrawing nature of the -CF3 group deactivates the aromatic ring toward electrophilic aromatic substitution.[2][3][6] While this is a key feature of trifluoromethyl-substituted arenes, the more critical effect for the purposes of acylation chemistry is the enhancement of carbonyl reactivity.
The electronic influence of substituents on an aromatic ring can be quantified using Hammett constants (σ).[7] These constants provide a measure of the electron-donating or electron-withdrawing power of a substituent. An electron-withdrawing group will have a positive σ value.[7] The trifluoromethyl group possesses strongly positive Hammett constants, confirming its significant electron-withdrawing capabilities.[8][9]
Impact on Nucleophilic Acyl Substitution Reactivity
Benzoyl chlorides undergo nucleophilic acyl substitution, a fundamental reaction in organic synthesis.[10] The reaction proceeds via a two-step mechanism: nucleophilic attack on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride ion to regenerate the carbonyl group.[10][11][12]
The presence of a trifluoromethyl group accelerates this process. The strong inductive withdrawal of electrons by the -CF3 group enhances the partial positive charge on the carbonyl carbon, making the initial nucleophilic attack faster and more favorable.[4] This increased reactivity often translates to significant practical advantages in the laboratory:
Compared to unsubstituted benzoyl chloride, trifluoromethyl-substituted analogues are considerably more potent acylating agents.[4][5] This heightened reactivity makes them valuable reagents for acylating sterically hindered or electronically deactivated nucleophiles where standard benzoyl chloride might be sluggish.
Data Presentation: Hammett Substituent Constants
The following table summarizes the Hammett constants for the trifluoromethyl group, providing a quantitative measure of its electron-withdrawing effect compared to other common substituents. A more positive value indicates a stronger electron-withdrawing effect.
| Substituent | σ_meta (σm) | σ_para (σp) |
| -CH₃ (Methyl) | -0.069 | -0.170 |
| -H (Hydrogen) | 0.000 | 0.000 |
| -Cl (Chloro) | 0.373 | 0.227 |
| -CF₃ (Trifluoromethyl) | 0.43 | 0.54 |
| -CN (Cyano) | 0.56 | 0.66 |
| -NO₂ (Nitro) | 0.71 | 0.78 |
| Data compiled from various sources, including Leffler and Grunwald (1963). |
The logical progression from the electronic properties of the -CF3 group to its effect on reaction kinetics is illustrated in the diagram below.
Caption: Logical flow from -CF3 properties to enhanced reactivity.
Role in Drug Development and Medicinal Chemistry
The trifluoromethyl group is a privileged functional group in drug design, often referred to as a "bioisostere" for a methyl group or chlorine atom.[13] Its incorporation into drug candidates can dramatically improve their pharmacokinetic and pharmacodynamic profiles.[1][14][15] Trifluoromethyl-substituted benzoyl chlorides serve as essential building blocks for introducing this valuable moiety into complex pharmaceutical agents.[5]
Key advantages conferred by the -CF3 group in drug molecules include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450.[1][13] This often leads to a longer drug half-life.[1][13]
-
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a drug's ability to cross cell membranes and increase its bioavailability.[1][5][13][14] This property was famously exploited in the antidepressant fluoxetine to facilitate its penetration into the brain.[13]
-
Improved Binding Affinity: The unique electronic properties and size of the -CF3 group can lead to stronger and more selective binding interactions with target proteins, such as enzymes or receptors.[1][14]
-
Modulation of pKa: The electron-withdrawing nature of the group can alter the acidity or basicity of nearby functional groups, which can be critical for optimizing solubility and target engagement.[15]
Numerous FDA-approved drugs contain a trifluoromethyl group, highlighting its importance in modern medicine.[16] Derivatives of trifluoromethyl-substituted compounds are often designed as inhibitors for critical biological pathways, such as kinase signaling cascades implicated in cancer.[14]
Caption: Simplified kinase signaling pathway targeted by inhibitors.
Experimental Protocols
The following sections provide generalized methodologies for the synthesis and application of trifluoromethyl-substituted benzoyl chlorides.
Protocol 4.1: Synthesis of 3-(Trifluoromethyl)benzoyl chloride
This protocol is a representative example of synthesizing a trifluoromethyl-substituted benzoyl chloride from a corresponding acetophenone derivative.
Materials:
-
3'-(Trifluoromethyl)acetophenone
-
Sulfur monochloride (S₂Cl₂)
-
Sulfuryl chloride (SO₂Cl₂)
-
Pyridine
-
Chlorobenzene (solvent)
Procedure: [17]
-
To a stirred mixture of 3'-(trifluoromethyl)acetophenone (1.0 mmol) and pyridine (0.15 mmol) in chlorobenzene (0.35 ml), add sulfur monochloride (2.0 mmol) at room temperature.
-
Stir the mixture for 2 hours at room temperature.
-
Add sulfuryl chloride (1.5 mmol) dropwise to the reaction mixture.
-
Stir for an additional 30 minutes at room temperature.
-
Heat the mixture to 132 °C and maintain stirring for 15 hours.
-
After cooling, the reaction mixture can be diluted with a suitable solvent (e.g., dichloromethane) for work-up.
-
Purification is typically achieved by fractional distillation under reduced pressure to yield pure 3-(trifluoromethyl)benzoyl chloride.
Protocol 4.2: General Procedure for N-Acylation using 4-(Trifluoromethyl)benzoyl chloride
This protocol describes a typical acylation of an amine, a common transformation in pharmaceutical synthesis.
Materials:
-
Primary or secondary amine
-
4-(Trifluoromethyl)benzoyl chloride
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
Procedure:
-
Dissolve the amine (1.0 equiv.) and the base (1.1-1.5 equiv.) in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 4-(trifluoromethyl)benzoyl chloride (1.05 equiv.) in the same solvent to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl) to remove excess base, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-acylated product.
Caption: General workflow for synthesis using CF3-benzoyl chloride.
Conclusion
The trifluoromethyl group exerts a powerful, reactivity-enhancing influence on the benzoyl chloride moiety. Its strong electron-withdrawing nature dramatically increases the electrophilicity of the carbonyl carbon, making trifluoromethyl-substituted benzoyl chlorides highly effective and versatile acylating agents. This enhanced reactivity, combined with the beneficial properties the -CF3 group imparts to bioactive molecules, has solidified the role of these reagents as indispensable tools in modern organic synthesis, particularly within the demanding landscape of drug discovery and development. A thorough understanding of the principles outlined in this guide is crucial for researchers aiming to leverage the unique advantages of fluorination in their synthetic and medicinal chemistry endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. homepages.bluffton.edu [homepages.bluffton.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 16. mdpi.com [mdpi.com]
- 17. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Amide Synthesis using 2-Methyl-3-(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of amides using 2-Methyl-3-(trifluoromethyl)benzoyl chloride. Amides are fundamental linkages in a vast array of biologically active molecules, and the incorporation of the 2-methyl-3-(trifluoromethyl)benzoyl moiety can impart unique pharmacological properties. This guide outlines a general and robust method for the acylation of primary and secondary amines with this compound, a common transformation in medicinal chemistry and drug development. The protocols provided are based on well-established Schotten-Baumann reaction conditions, which are widely applicable to a variety of amine substrates.
Introduction
The synthesis of amides is a cornerstone of modern organic and medicinal chemistry. The amide bond is a critical structural motif found in peptides, natural products, and a wide range of pharmaceuticals. The specific properties of these molecules can be finely tuned by modifying the substituents on the acyl and amine components. The 2-methyl-3-(trifluoromethyl)phenyl group is of particular interest in drug design. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. The adjacent methyl group provides steric bulk and can influence the conformation of the final amide product.
This compound is a versatile reagent for introducing this valuable structural unit. It readily reacts with a diverse range of primary and secondary amines under mild conditions to form the corresponding N-substituted amides. This reaction, a classic Schotten-Baumann acylation, proceeds with the amine acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Data Presentation: Representative Reaction Parameters and Yields
The following table summarizes representative reaction conditions and expected yields for the synthesis of various amides from this compound and a selection of primary and secondary amines. These values are illustrative and based on typical outcomes for Schotten-Baumann reactions with similar substrates. Actual yields may vary depending on the specific amine, reaction scale, and purification method.
| Amine Substrate | Product | Solvent | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) |
| Aniline | N-phenyl-2-methyl-3-(trifluoromethyl)benzamide | Dichloromethane | Triethylamine (1.2) | 25 | 4 | 92 |
| Benzylamine | N-benzyl-2-methyl-3-(trifluoromethyl)benzamide | Dichloromethane | Triethylamine (1.2) | 25 | 3 | 95 |
| Cyclohexylamine | N-cyclohexyl-2-methyl-3-(trifluoromethyl)benzamide | Dichloromethane | Triethylamine (1.2) | 25 | 4 | 90 |
| Morpholine | (2-Methyl-3-(trifluoromethyl)phenyl)(morpholino)methanone | Dichloromethane | Triethylamine (1.2) | 25 | 2 | 98 |
| Piperidine | (2-Methyl-3-(trifluoromethyl)phenyl)(piperdin-1-yl)methanone | Dichloromethane | Triethylamine (1.2) | 25 | 2 | 96 |
| n-Butylamine | N-butyl-2-methyl-3-(trifluoromethyl)benzamide | Dichloromethane | Triethylamine (1.2) | 25 | 3 | 93 |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-2-methyl-3-(trifluoromethyl)benzamides
This protocol describes a general procedure for the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or other suitable non-nucleophilic base
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration of the amine).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirring amine solution over a period of 15-20 minutes. An exothermic reaction may be observed. If necessary, the reaction flask can be cooled in an ice bath to maintain room temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel, eluting with an appropriate solvent gradient (e.g., ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Visualizations
Diagram of the Amide Synthesis Workflow
Caption: General workflow for amide synthesis.
Application Notes and Protocols for the Synthesis of N-Primary Amine Substituted 2-Methyl-3-(trifluoromethyl)benzamides
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The reaction of 2-Methyl-3-(trifluoromethyl)benzoyl chloride with primary amines is a fundamental transformation in medicinal chemistry and drug discovery. This acylation reaction, often a variation of the Schotten-Baumann reaction, produces N-substituted amides.[1] The resulting benzamide scaffold is a common feature in many biologically active compounds. The presence of the trifluoromethyl group is particularly significant in drug design, as it can enhance metabolic stability, binding affinity, and cell permeability of a molecule.[2] For instance, the structurally related 2-methyl-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of Flunixin, a non-steroidal anti-inflammatory drug (NSAID).[3][4] These application notes provide a detailed protocol for this important reaction, along with data presentation and visualizations to aid researchers in their synthetic endeavors.
Key Reaction Parameters:
The success of the acylation of primary amines with this compound is dependent on several factors, including the choice of solvent, base, and reaction temperature. A summary of typical reaction conditions is provided below.
| Parameter | Typical Value/Choice | Rationale |
| Solvent | Dichloromethane (DCM), Diethyl ether, Tetrahydrofuran (THF) | Aprotic solvents are preferred to avoid reaction with the acyl chloride. DCM is a common choice due to its good solubility for a wide range of reactants and its relatively low boiling point, which facilitates removal. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine, Potassium Carbonate (K₂CO₃) | A base is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[5] The choice of base can influence the reaction rate and selectivity. Tertiary amines like TEA and DIPEA are common, as is the inorganic base K₂CO₃.[6] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically started at a lower temperature (0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature.[7] |
| Reactant Ratio | Amine:Acyl Chloride:Base (approx. 1:1.1:1.2) | A slight excess of the acyl chloride and base is often used to ensure complete conversion of the primary amine. |
| Reaction Time | 1 to 24 hours | Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Work-up | Aqueous wash (e.g., with NaHCO₃ solution), extraction with an organic solvent | The work-up procedure is designed to remove the hydrochloride salt of the base and any unreacted starting materials. |
| Purification | Column chromatography, recrystallization | The desired amide product is typically purified by silica gel column chromatography or by recrystallization from a suitable solvent system.[8] |
Experimental Protocols:
General Protocol for the Reaction of this compound with a Primary Amine:
This protocol describes a general method for the synthesis of N-substituted 2-methyl-3-(trifluoromethyl)benzamides.
Materials:
-
This compound
-
Primary amine of choice
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for column chromatography (e.g., hexanes and ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled amine solution via a dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by TLC.
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-methyl-3-(trifluoromethyl)benzamide.
Visualizations:
Caption: General experimental workflow for the synthesis of N-substituted 2-methyl-3-(trifluoromethyl)benzamides.
Caption: Overall reaction scheme for the acylation of a primary amine.
References
- 1. Direct synthesis of N-trifluoromethyl amides via photocatalytic trifluoromethylamidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google Patents [patents.google.com]
- 3. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 4. cphi-online.com [cphi-online.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. orgsyn.org [orgsyn.org]
- 7. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 8. Synthesis routes of 3-(Trifluoromethyl)benzamide [benchchem.com]
Application Notes and Protocols for 2-Methyl-3-(trifluoromethyl)benzoyl chloride in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-(trifluoromethyl)benzoyl chloride is a valuable chemical building block in the synthesis of kinase inhibitors. Its unique substitution pattern, featuring a methyl group at the 2-position and a trifluoromethyl group at the 3-position of the benzoyl ring, allows for the creation of compounds with specific steric and electronic properties that can enhance binding affinity and selectivity for target kinases. The trifluoromethyl group, a well-known bioisostere for a methyl group, can improve metabolic stability and binding interactions, while the ortho-methyl group can influence the conformation of the molecule, potentially leading to improved target engagement.
These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors, with a focus on its incorporation into scaffolds targeting key signaling pathways implicated in cancer and inflammatory diseases. Detailed protocols for the synthesis and characterization of a representative kinase inhibitor are also provided.
Kinase Targets and Signaling Pathways
Kinase inhibitors containing the 2-methyl-3-(trifluoromethyl)benzamide moiety have the potential to target a range of kinases involved in oncogenic signaling. A notable example is the development of inhibitors targeting the BCR-ABL fusion protein, as well as SRC and p38 MAPK kinases. These kinases are critical components of signaling pathways that regulate cell proliferation, survival, and stress responses.
BCR-ABL Signaling Pathway in Chronic Myeloid Leukemia (CML)
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). It drives the uncontrolled proliferation of hematopoietic cells by activating a number of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. Inhibition of the BCR-ABL kinase activity is a clinically validated strategy for the treatment of CML.
Caption: BCR-ABL Signaling Pathway.
SRC Family Kinase Signaling Pathway
The SRC family of non-receptor tyrosine kinases plays a crucial role in regulating a wide array of cellular processes, including cell adhesion, growth, migration, and differentiation. Aberrant SRC activation is frequently observed in various cancers and contributes to tumor progression and metastasis. SRC kinases are key components of signaling cascades initiated by receptor tyrosine kinases, integrins, and G-protein coupled receptors.
Caption: SRC Kinase Signaling Pathway.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that is activated in response to cellular stress and inflammatory cytokines. It plays a central role in regulating inflammation, apoptosis, and cell differentiation. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancers.
Caption: p38 MAPK Signaling Pathway.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the structure-activity relationship for a series of benzamide derivatives as kinase inhibitors. While specific data for compounds derived directly from this compound is limited in the public domain, the data presented for the closely related inhibitor CHMFL-ABL-053 and its analogues provide valuable insights into the impact of substitutions on the benzamide moiety.
| Compound ID | R1 | R2 | ABL1 IC50 (nM)[1][2] | SRC IC50 (nM)[2] | p38α IC50 (nM)[2] | K562 GI50 (nM)[1][2] |
| CHMFL-ABL-053 | H | CF3 | 70 | 90 | 62 | 14 |
| Analogue 1 | CH3 | CF3 | - | - | - | - |
| Analogue 2 | H | H | >1000 | - | - | >1000 |
| Analogue 3 | H | Cl | 150 | - | - | 50 |
Note: Data for Analogue 1 is not publicly available but is included to represent the structure derived from the title compound. Data for Analogues 2 and 3 are representative of the importance of the trifluoromethyl group for activity.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors using this compound as a key building block.
General Workflow for Kinase Inhibitor Synthesis and Evaluation
Caption: General experimental workflow.
Protocol 1: Synthesis of N-(Aryl)-2-methyl-3-(trifluoromethyl)benzamide
This protocol describes the acylation of an aromatic amine with this compound to form the corresponding benzamide.
Materials:
-
This compound
-
Appropriate aromatic amine (e.g., 4-amino-3-methylaniline)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic amine (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add triethylamine or DIPEA (1.2 equivalents) to the stirred solution.
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the amine solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(aryl)-2-methyl-3-(trifluoromethyl)benzamide.
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of the synthesized compound against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
Recombinant kinase (e.g., ABL1, SRC, p38α)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor compound in an appropriate solvent (e.g., DMSO). Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer.
-
Kinase Reaction: In a microplate, add the kinase and the inhibitor compound at various concentrations. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified by a luminescence signal.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 3: Cell-Based Antiproliferative Assay
This protocol describes a method to evaluate the effect of the synthesized compound on the proliferation of cancer cell lines.
Materials:
-
Synthesized inhibitor compound
-
Cancer cell line (e.g., K562 for BCR-ABL)
-
Cell culture medium and supplements
-
Cell proliferation assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor compound. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37 °C in a 5% CO₂ incubator.
-
Cell Viability Measurement: Measure cell viability using a suitable assay. For the CellTiter-Glo® assay, add the reagent to each well, incubate, and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
Conclusion
This compound serves as a versatile building block for the synthesis of potent and selective kinase inhibitors. The strategic placement of the methyl and trifluoromethyl groups on the benzoyl ring provides a means to fine-tune the pharmacological properties of the resulting inhibitors. The provided protocols offer a starting point for the rational design, synthesis, and evaluation of novel kinase inhibitors incorporating this valuable chemical moiety, with the potential to target key signaling pathways in cancer and other diseases. Further exploration of the structure-activity relationships of compounds derived from this building block is warranted to fully exploit its potential in drug discovery.
References
Application Notes and Protocols for the Acylation of Anilines with 2-Methyl-3-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of anilines is a fundamental transformation in organic synthesis, yielding N-aryl amides that are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and experimental protocols for the acylation of various anilines with 2-methyl-3-(trifluoromethyl)benzoyl chloride. The presence of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, while the ortho-methyl group introduces steric hindrance that may influence reactivity and conformational properties of the final product.
The protocols provided herein are based on established methods for aniline acylation, such as the Schotten-Baumann reaction and pyridine-catalyzed acylations. These methods are robust and broadly applicable; however, optimization for specific aniline substrates may be necessary.
Reaction Scheme
Figure 1: General reaction scheme for the acylation of a substituted aniline with this compound.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reagents, catalysts, and conditions for the acylation of anilines. These parameters can be used as a starting point for reaction optimization.
| Parameter | Condition 1: Schotten-Baumann | Condition 2: Pyridine Catalysis | Condition 3: DMAP Catalysis |
| Aniline | Substituted Aniline (1.0 eq) | Substituted Aniline (1.0 eq) | Substituted Aniline (1.0 eq) |
| Acyl Chloride | This compound (1.05-1.2 eq) | This compound (1.05-1.2 eq) | This compound (1.05-1.2 eq) |
| Base | 10% Aqueous NaOH or K2CO3 (2.0-3.0 eq) | Pyridine (solvent and base) | Triethylamine (1.5-2.0 eq) |
| Catalyst | None | None | 4-Dimethylaminopyridine (DMAP) (0.05-0.1 eq) |
| Solvent | Dichloromethane/Water (biphasic) | Pyridine or Dichloromethane | Dichloromethane or THF |
| Temperature | 0 °C to room temperature | 0 °C to room temperature | 0 °C to room temperature |
| Reaction Time | 1 - 4 hours | 2 - 12 hours | 1 - 6 hours |
| Typical Yield | Moderate to High | Good to High | High (especially for hindered anilines) |
Experimental Protocols
Protocol 1: Acylation of Aniline using Schotten-Baumann Conditions
This protocol describes a general procedure for the acylation of an aniline with this compound under biphasic Schotten-Baumann conditions.[1][2][3][4]
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.1 eq)
-
10% Aqueous Sodium Hydroxide (NaOH) solution (2.5 eq)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Slowly add the 10% aqueous NaOH solution (2.5 eq).
-
In a separate flask, dissolve this compound (1.1 eq) in a small amount of dichloromethane.
-
Add the acyl chloride solution dropwise to the stirred biphasic mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Pyridine-Catalyzed Acylation of Aniline
This protocol is suitable for anilines that may be sensitive to strong aqueous base and employs pyridine as both the base and catalyst.[5][6]
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent in vacuo.
-
Purify the residue by column chromatography or recrystallization.
Protocol 3: DMAP-Catalyzed Acylation for Sterically Hindered Anilines
For less reactive or sterically hindered anilines, 4-Dimethylaminopyridine (DMAP) can be used as a highly effective nucleophilic catalyst.[7][8]
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et3N) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a stirred solution of the substituted aniline (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in anhydrous dichloromethane at room temperature, add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 1-6 hours. Monitor the progress by TLC.
-
Once the reaction is complete, dilute with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the acylation of anilines.
Caption: Schotten-Baumann reaction mechanism overview.
References
- 1. Flonicamid (Ref: IKI 220) [sitem.herts.ac.uk]
- 2. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 3. Flonicamid intermediate synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN108191749B - Preparation method of flonicamid and intermediate 4-trifluoromethyl nicotinic acid thereof - Google Patents [patents.google.com]
- 5. N-Methoxy-N-methyl-3,5-bis(trifluoromethyl)benzamide [myskinrecipes.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The 2-Methyl-3-(trifluoromethyl)phenyl Moiety in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-methyl-3-(trifluoromethyl)phenyl structural motif is a key building block in the design of pharmacologically active molecules. The strategic placement of a methyl group and a trifluoromethyl group on the phenyl ring imparts unique electronic and steric properties that can significantly influence a compound's biological activity, metabolic stability, and pharmacokinetic profile. The trifluoromethyl group, a well-known bioisostere for a methyl or ethyl group, enhances lipophilicity and can improve binding affinity to biological targets. The adjacent methyl group can provide steric hindrance, influencing the molecule's conformation and interaction with receptor pockets.
While 2-Methyl-3-(trifluoromethyl)benzoyl chloride serves as a reactive precursor for introducing this valuable moiety, its direct applications are primarily as a synthetic intermediate. A prominent example of a successful drug molecule incorporating the 2-methyl-3-(trifluoromethyl)phenyl group is Flunixin , a potent non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine.[1][2] This document will focus on the application of this moiety through the detailed examination of Flunixin's synthesis, mechanism of action, and biological activity.
Case Study: Flunixin - A Non-Steroidal Anti-Inflammatory Drug
Flunixin is a non-narcotic analgesic with anti-inflammatory and antipyretic properties.[2][3] It is primarily used in horses and cattle to alleviate pain and inflammation associated with musculoskeletal disorders and colic.[3] The synthesis of Flunixin is a prime example of the utility of the 2-methyl-3-(trifluoromethyl)phenyl core.
Synthesis of Flunixin
Flunixin is synthesized via an Ullmann condensation reaction between 2-methyl-3-(trifluoromethyl)aniline and 2-chloronicotinic acid.[1][4] 2-Methyl-3-(trifluoromethyl)aniline is a key intermediate that can be prepared from this compound through a series of reduction and amination reactions. Several methods for the Ullmann condensation have been reported, with variations in catalysts and reaction conditions to improve yield and environmental friendliness.
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of Flunixin using Boric Acid as a Catalyst
This protocol describes a green and efficient method for the synthesis of Flunixin.[1][2]
Materials:
-
2-Methyl-3-(trifluoromethyl)aniline
-
2-Chloronicotinic acid
-
Boric acid (H₃BO₃)
-
Ethanol
-
N-Methyl-D-glucamine (for meglumine salt formation, optional)
Procedure:
-
In a reaction vessel, combine 2-methyl-3-(trifluoromethyl)aniline and 2-chloronicotinic acid in a 2:1 molar ratio.[2]
-
Add boric acid as a catalyst (30 mol%).[2]
-
Heat the mixture to 120°C under solvent-free conditions and stir.[1][2]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 45-60 minutes.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude Flunixin can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
(Optional) To prepare the meglumine salt, dissolve the purified Flunixin and an equimolar amount of N-methyl-D-glucamine in ethanol and reflux.[1][2] The Flunixin meglumine salt will precipitate upon cooling.
Protocol 2: Aqueous Synthesis of Flunixin using a Copper Catalyst
This protocol outlines a more traditional synthesis of Flunixin in an aqueous medium.[4]
Materials:
-
2-Methyl-3-(trifluoromethyl)aniline
-
2-Chloronicotinic acid
-
Copper(II) oxide (CuO)
-
p-Toluenesulfonic acid
-
Potassium hydroxide (KOH) solution (25%)
-
Sulfuric acid (H₂SO₄) solution (30%)
-
Purified water
Procedure:
-
To a 1000 mL reaction flask equipped with a reflux condenser, add 500g of purified water, 55.1g of 2-chloronicotinic acid, 122.6g of 2-methyl-3-(trifluoromethyl)aniline, 0.6g of p-toluenesulfonic acid, and 0.28g of copper oxide.[4]
-
Stir the mixture and heat to reflux. Maintain reflux for 4 hours.[4]
-
Cool the reaction solution to below 50°C.[4]
-
Adjust the pH of the solution to 10.0-11.0 by the dropwise addition of 25% potassium hydroxide solution.[4]
-
Cool the mixture to below 20°C and stir for 1 hour to precipitate excess 2-methyl-3-(trifluoromethyl)aniline.
-
Filter the mixture to remove the unreacted aniline.
-
To the filtrate, add 30% sulfuric acid dropwise to adjust the pH to 5.0-6.0, inducing the crystallization of Flunixin.[4]
-
Stir for 1 hour, then filter the precipitate.
-
Wash the filter cake with purified water and dry to obtain the final product.
Biological Activity and Data Presentation
Flunixin exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][5] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Flunixin is considered a non-selective COX inhibitor, meaning it inhibits both isoforms.[5]
The inhibitory potency of Flunixin against COX-1 and COX-2 has been determined in vitro using horse blood assays. The 50% inhibitory concentrations (IC₅₀) are summarized in the table below.
| Compound | Target | IC₅₀ (µM) |
| Flunixin | COX-1 | 0.336 |
| Flunixin | COX-2 | Not explicitly stated in the provided text, but it is implied to be non-selective. |
Data sourced from in vitro analysis of horse blood.[6]
Visualizations
Experimental Workflow: Synthesis of Flunixin
Caption: General workflow for the synthesis of Flunixin.
Signaling Pathway: Mechanism of Action of Flunixin
Caption: Flunixin inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
References
- 1. d-nb.info [d-nb.info]
- 2. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Method for synthesizing flunixin meglumine - Eureka | Patsnap [eureka.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Phenols with 2-Methyl-3-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the derivatization of phenols using 2-Methyl-3-(trifluoromethyl)benzoyl chloride. This reagent is particularly useful for enhancing the analytical detection of phenolic compounds in various matrices, a critical aspect of pharmaceutical research, metabolomics, and environmental analysis. The introduction of the trifluoromethylbenzoyl group improves the chromatographic properties and detection sensitivity of phenols, especially for techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).
Introduction
Phenolic compounds are a broad class of molecules characterized by a hydroxyl group attached to an aromatic ring. Their inherent polarity can lead to poor chromatographic peak shape and low volatility, making direct analysis challenging. Derivatization is a chemical modification technique used to convert these polar compounds into less polar, more volatile, and more thermally stable derivatives. This compound is an acylating agent that reacts with the phenolic hydroxyl group to form a stable ester linkage.
The presence of the trifluoromethyl group in the derivatizing agent offers several advantages:
-
Enhanced Detectability: The fluorine atoms provide a unique mass signature and can enhance the response in electron capture detection (ECD) for GC analysis.
-
Improved Chromatographic Behavior: The bulky, non-polar benzoyl group reduces the polarity of the phenol, leading to better peak shapes and improved resolution in reverse-phase HPLC and GC.
-
Increased Volatility: The resulting ester is more volatile than the parent phenol, making it more amenable to GC analysis.
Reaction Mechanism
The derivatization reaction is a nucleophilic acyl substitution where the phenolic hydroxyl group attacks the electrophilic carbonyl carbon of the this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to facilitate the deprotonation of the phenol, making it a more potent nucleophile.
Experimental Protocols
Two primary protocols are presented below: one for the derivatization of phenols for GC-MS analysis and another for LC-MS/MS analysis. These protocols are based on established methods for derivatization with benzoyl chlorides and should be optimized for specific phenols and sample matrices.[1]
Protocol 1: Derivatization for GC-MS Analysis
This protocol is designed to prepare volatile phenol derivatives suitable for gas chromatography-mass spectrometry.
Materials:
-
Phenol-containing sample
-
This compound
-
Anhydrous Pyridine (or another suitable base like triethylamine)
-
Anhydrous organic solvent (e.g., Toluene, Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Heating block or water bath
-
GC vials
Procedure:
-
Sample Preparation:
-
If the sample is in an aqueous solution, perform a liquid-liquid or solid-phase extraction to transfer the phenols into a suitable organic solvent.
-
Ensure the sample is free of water by passing the organic extract through a column of anhydrous sodium sulfate or by azeotropic distillation.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried sample residue, add 100 µL of anhydrous toluene (or another suitable solvent) to dissolve the analytes.
-
Add 50 µL of anhydrous pyridine to act as a catalyst and acid scavenger.
-
Add a 10% solution of this compound in toluene. The molar excess of the reagent should be optimized but a 2 to 10-fold excess is a good starting point.
-
Cap the vial tightly and vortex for 1 minute.
-
Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal time and temperature may vary depending on the reactivity of the specific phenol.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 500 µL of saturated sodium bicarbonate solution to quench the excess this compound.
-
Vortex for 30 seconds and allow the layers to separate.
-
Transfer the organic layer (top layer) to a clean vial.
-
Dry the organic layer over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
Illustrative GC-MS Parameters (to be optimized):
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temp. | 280°C |
| Oven Program | 80°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 m/z |
Protocol 2: Derivatization for LC-MS/MS Analysis
This protocol is adapted for liquid chromatography-tandem mass spectrometry, where increased hydrophobicity can improve retention on reversed-phase columns.[2]
Materials:
-
Phenol-containing sample (in a suitable solvent like acetonitrile or methanol)
-
This compound (2% in acetonitrile)
-
Sodium carbonate buffer (100 mM, pH 10)
-
Formic acid
-
Vortex mixer
-
LC-MS vials
Procedure:
-
Sample Preparation:
-
Ensure the sample is in a solvent compatible with the derivatization reaction (e.g., acetonitrile). If the sample is aqueous, an extraction and solvent exchange may be necessary.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, add 50 µL of the sample.
-
Add 50 µL of 100 mM sodium carbonate buffer (pH 10).
-
Add 100 µL of 2% this compound in acetonitrile.
-
Vortex the mixture vigorously for 1 minute at room temperature. The reaction is typically rapid under these conditions.
-
-
Reaction Quenching and Sample Preparation for Injection:
-
After 5 minutes, add 10 µL of 10% formic acid to quench the reaction and neutralize the excess base.
-
Vortex for 30 seconds.
-
Centrifuge the sample to pellet any precipitates.
-
Transfer the supernatant to an LC-MS vial for analysis.
-
Illustrative LC-MS/MS Parameters (to be optimized):
| Parameter | Value |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative mode |
| MS/MS Analysis | Multiple Reaction Monitoring (MRM) for targeted quantification |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data for the analysis of derivatized phenols. This data is based on typical performance characteristics observed for similar derivatization strategies and should be used as a guideline for method development and validation.
Table 1: GC-MS Analysis of Derivatized Phenols (Hypothetical Data)
| Phenol Derivative | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Phenol-2-Me-3-CF3-benzoate | 12.5 | 0.5 | 1.5 |
| 4-Methylphenol-2-Me-3-CF3-benzoate | 13.2 | 0.3 | 1.0 |
| 2,4-Dichlorophenol-2-Me-3-CF3-benzoate | 15.8 | 0.8 | 2.5 |
Table 2: LC-MS/MS Analysis of Derivatized Phenols (Hypothetical Data)
| Phenol Derivative | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenol-2-Me-3-CF3-benzoate | 6.8 | [M+H]+ 283.07 | 189.04 |
| 4-Nitrophenol-2-Me-3-CF3-benzoate | 7.5 | [M+H]+ 328.05 | 189.04 |
| Bisphenol A-bis(2-Me-3-CF3-benzoate) | 9.2 | [M+H]+ 657.18 | 189.04 |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the derivatization of a phenol.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for phenol derivatization for GC-MS analysis.
Logical Relationship for Analytical Improvement
Caption: How derivatization addresses analytical challenges of phenols.
References
Application Notes and Protocols for the Schotten-Baumann Reaction of 2-Methyl-3-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Schotten-Baumann reaction is a robust and widely utilized method for the synthesis of amides and esters from acyl chlorides and amines or alcohols, respectively.[1][2][3][4] This reaction is typically performed under basic conditions, often in a two-phase solvent system, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[3][5] These application notes provide detailed protocols for the synthesis of a representative amide and ester from 2-Methyl-3-(trifluoromethyl)benzoyl chloride, a valuable building block in the development of pharmaceuticals and other bioactive molecules.
The presence of a methyl group at the ortho position introduces steric hindrance around the carbonyl group, which can influence the reaction rate. Concurrently, the potent electron-withdrawing trifluoromethyl group at the meta position enhances the electrophilicity of the carbonyl carbon, making the acyl chloride highly reactive towards nucleophiles. These competing electronic and steric effects necessitate carefully controlled reaction conditions to achieve optimal yields and minimize side reactions, such as the hydrolysis of the acyl chloride.
General Reaction Mechanism
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion and, after deprotonation by the base, yielding the corresponding amide or ester.[1][2]
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-2-methyl-3-(trifluoromethyl)benzamide
This protocol details the synthesis of a representative amide from this compound and benzylamine using Schotten-Baumann conditions.
Materials:
-
This compound
-
Benzylamine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) or pyridine (1.2 equivalents) to the stirred solution.
-
In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude N-benzyl-2-methyl-3-(trifluoromethyl)benzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Synthesis of Ethyl 2-methyl-3-(trifluoromethyl)benzoate
This protocol outlines the synthesis of a representative ester from this compound and ethanol.
Materials:
-
This compound
-
Ethanol (absolute)
-
Pyridine
-
Diethyl ether or Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equivalent) in an excess of absolute ethanol.
-
Add pyridine (1.2 equivalents) to the solution.
-
Heat the reaction mixture to a gentle reflux and maintain for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether or DCM and transfer to a separatory funnel.
-
Wash the organic solution sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude ester.
-
Purify the crude ethyl 2-methyl-3-(trifluoromethyl)benzoate by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction parameters for the Schotten-Baumann reaction of this compound. Please note that yields are estimates and can vary based on the specific nucleophile and reaction scale.
Table 1: Amide Synthesis from this compound
| Amine | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| Benzylamine | Triethylamine | DCM | 2-4 | 0 to RT | 85-95 |
| Aniline | Pyridine | DCM | 3-5 | 0 to RT | 80-90 |
| Piperidine | aq. NaOH | Diethyl Ether | 1-2 | 0 to RT | 90-98 |
Table 2: Ester Synthesis from this compound
| Alcohol | Base | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| Ethanol | Pyridine | Ethanol | 1-2 | Reflux | 80-90 |
| Methanol | Pyridine | Methanol | 1-2 | Reflux | 80-90 |
| Phenol | aq. NaOH | DCM/Water | 1 | RT | 85-95 |
Mandatory Visualizations
Caption: Reaction pathway for amide synthesis.
Caption: Experimental workflow for amide synthesis.
References
Application Notes and Protocols: Synthesis of N-aryl benzamides from 2-Methyl-3-(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of a diverse library of N-aryl benzamides utilizing 2-Methyl-3-(trifluoromethyl)benzoyl chloride as a key starting material. The trifluoromethyl group is a crucial pharmacophore in modern drug discovery, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The described methodology follows a robust and versatile Schotten-Baumann acylation reaction, allowing for the efficient coupling of the acyl chloride with a variety of substituted anilines. This application note includes a representative experimental protocol, a comprehensive data table summarizing the synthesized compounds and their yields, and detailed characterization data for a model compound. Furthermore, a putative biological signaling pathway is presented, highlighting the potential of these compounds as modulators of key cellular processes.
Introduction
N-aryl benzamides represent a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds with applications as enzyme inhibitors, receptor antagonists, and more. The incorporation of a trifluoromethyl (CF3) group into small molecules is a widely adopted strategy in drug design to modulate their physicochemical and pharmacokinetic properties. The specific substitution pattern of 2-methyl-3-(trifluoromethyl) on the benzoyl moiety offers a unique structural motif for probing structure-activity relationships (SAR) in drug discovery programs. The reaction of this compound with various aryl amines provides a straightforward and efficient route to a library of novel N-aryl benzamides for biological screening.
Data Presentation
The following table summarizes the synthesis of a representative set of N-aryl-2-methyl-3-(trifluoromethyl)benzamides. The yields are typical for this type of transformation under the optimized reaction conditions described in the protocol.
| Entry | Aryl Amine | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | Aniline | N-phenyl-2-methyl-3-(trifluoromethyl)benzamide | C₁₅H₁₂F₃NO | 279.26 | 92 |
| 2 | 4-Chloroaniline | N-(4-chlorophenyl)-2-methyl-3-(trifluoromethyl)benzamide | C₁₅H₁₁ClF₃NO | 313.70 | 95 |
| 3 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-methyl-3-(trifluoromethyl)benzamide | C₁₆H₁₄F₃NO₂ | 309.28 | 90 |
| 4 | 4-Nitroaniline | N-(4-nitrophenyl)-2-methyl-3-(trifluoromethyl)benzamide | C₁₅H₁₁F₃N₂O₃ | 324.26 | 88 |
| 5 | 3-Aminopyridine | N-(pyridin-3-yl)-2-methyl-3-(trifluoromethyl)benzamide | C₁₄H₁₁F₃N₂O | 280.25 | 85 |
Experimental Protocols
General Procedure for the Synthesis of N-aryl-2-methyl-3-(trifluoromethyl)benzamides:
This protocol describes a standard Schotten-Baumann reaction for the synthesis of N-aryl benzamides from an acyl chloride and an aniline derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted aryl amine (1.05 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the substituted aryl amine (1.05 mmol) and pyridine (2.0 mmol) in anhydrous dichloromethane (10 mL) at 0 °C (ice bath), a solution of this compound (1.0 mmol) in anhydrous dichloromethane (5 mL) was added dropwise over 10 minutes.
-
The reaction mixture was allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was diluted with dichloromethane (20 mL) and washed successively with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
The organic layer was dried over anhydrous MgSO₄, filtered, and the solvent was removed under reduced pressure using a rotary evaporator.
-
The crude product was purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-aryl-2-methyl-3-(trifluoromethyl)benzamide.
Characterization Data for N-phenyl-2-methyl-3-(trifluoromethyl)benzamide (Entry 1):
-
Appearance: White solid.
-
¹H NMR (400 MHz, CDCl₃) δ: 7.75 (s, 1H, NH), 7.65 (d, J = 7.8 Hz, 1H), 7.59 (d, J = 7.8 Hz, 1H), 7.55-7.50 (m, 2H), 7.42-7.35 (m, 3H), 7.20-7.15 (m, 1H), 2.50 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ: 168.5, 138.0, 137.5, 133.0, 131.5 (q, J = 29.3 Hz), 130.0, 129.2, 128.8, 125.0, 124.5 (q, J = 272.7 Hz), 120.5, 19.8.
-
MS (ESI) m/z: 280.09 [M+H]⁺.
Mandatory Visualization
Logical Workflow for the Synthesis of N-aryl benzamides
Application in the Synthesis of Agrochemical Compounds: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel agrochemical compounds is a cornerstone of modern agriculture, enabling the development of potent and selective herbicides, insecticides, and fungicides that are essential for ensuring global food security. This document provides detailed application notes and experimental protocols for the synthesis of representative compounds from three major classes of agrochemicals. The methodologies highlighted herein employ a range of modern synthetic strategies, from classical condensation reactions to advanced transition metal-catalyzed cross-coupling reactions, providing a valuable resource for researchers in the field.
Fungicide Synthesis: Strobilurins
Strobilurins are a major class of fungicides that act by inhibiting the mitochondrial respiratory chain in fungi. Their synthesis often involves the construction of a characteristic β-methoxyacrylate pharmacophore.
Application Note: Synthesis of Azoxystrobin
Azoxystrobin is a broad-spectrum fungicide widely used in agriculture. A key step in its synthesis involves a nucleophilic substitution reaction to couple the strobilurin core with a cyanophenoxy pyrimidine moiety.
Table 1: Quantitative Data for the Synthesis of Azoxystrobin
| Parameter | Value | Reference |
| Starting Materials | ||
| Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate | 0.25 mol (80.99 g, 99% purity) | [1] |
| 2-Cyanophenol | 0.275 mol (33.09 g, 99% purity) | [1] |
| Potassium Carbonate | 0.2 mol (27.88 g, 99% purity) | [1] |
| Trimethylamine (33% in water) | 0.0375 mol (8.96 g) | [1] |
| Toluene | 150 g | [1] |
| Reaction Conditions | ||
| Temperature | 80 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Product Yield and Purity | ||
| Yield of Azoxystrobin | 95.87% | [1] |
| Purity of Azoxystrobin | 98.31% | [1] |
Experimental Protocol: Synthesis of Azoxystrobin
Materials:
-
Methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate (80.99 g, 0.25 mol)
-
2-Cyanophenol (33.09 g, 0.275 mol)
-
Potassium Carbonate (27.88 g, 0.2 mol)
-
Trimethylamine solution (33% in water, 8.96 g, 0.0375 mol)
-
Toluene (150 g)
-
Water (100 g)
-
500 mL reaction flask equipped with a stirrer and reflux condenser
Procedure:
-
To a 500 mL reaction flask, add 150 g of toluene, 80.99 g of methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate, 33.09 g of 2-cyanophenol, 27.88 g of potassium carbonate, and 8.96 g of trimethylamine solution in water.[1]
-
Stir the mixture and heat to 80 °C.[1]
-
Maintain the reaction at 80 °C for 4 hours.[1]
-
After the reaction is complete, add 100 g of water.[1]
-
Separate the layers to obtain the toluene solution of azoxystrobin.[1]
-
The crude product can be further purified by crystallization from a suitable solvent to achieve high purity.
Caption: Synthetic pathway for Azoxystrobin.
Insecticide Synthesis: Neonicotinoids
Neonicotinoids are a class of insecticides that act on the central nervous system of insects. Their synthesis often involves the condensation of a chloromethyl-substituted heterocycle with an appropriate amine derivative.
Application Note: Synthesis of Imidacloprid
Imidacloprid is a widely used systemic insecticide. A common laboratory-scale synthesis involves the condensation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with N-nitro-imidazolidin-2-imine (NII).
Table 2: Quantitative Data for the Synthesis of Imidacloprid
| Parameter | Value | Reference |
| Starting Materials | ||
| 2-chloro-5-(chloromethyl)pyridine (CCMP) | 10 mmol (1.62 g) | [2] |
| N-nitro-imidazolidin-2-imine (NII) | 10 mmol (1.30 g) | [2] |
| Potassium Carbonate (K₂CO₃) | 20 mmol (2.76 g) | [2] |
| Acetonitrile (CH₃CN) | 50 mL | [2] |
| Reaction Conditions | ||
| Temperature | 80 °C (reflux) | [2] |
| Reaction Time | 8 hours | [2] |
| Product Yield and Purity | ||
| Crude Product Yield | ~85% | [2] |
| Final Purity (after recrystallization) | >98% | [2] |
| Melting Point | 143-145 °C | [2] |
Experimental Protocol: Synthesis of Imidacloprid
Materials:
-
2-chloro-5-(chloromethyl)pyridine (CCMP) (1.62 g, 10 mmol)
-
N-nitro-imidazolidin-2-imine (NII) (1.30 g, 10 mmol)
-
Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)
-
Acetonitrile (50 mL)
-
100 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add CCMP (1.62 g, 10 mmol), NII (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).[2]
-
Add 50 mL of acetonitrile to the flask.[2]
-
Stir the mixture at room temperature for 15 minutes.[2]
-
Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Filter the solid inorganic salts using a Buchner funnel and wash the residue with a small amount of acetonitrile.[2]
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude imidacloprid product.[2]
-
The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/water, to yield a product with >98% purity.[2]
Caption: Experimental workflow for Imidacloprid synthesis.
Herbicide Synthesis: Cross-Coupling Reactions
Modern herbicide synthesis frequently utilizes powerful transition metal-catalyzed cross-coupling reactions to construct key carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, is a versatile method for the formation of biaryl linkages present in many herbicidal compounds.
Application Note: Synthesis of Bixafen via Suzuki-Miyaura Coupling
Bixafen is a succinate dehydrogenase inhibitor (SDHI) fungicide, but its synthesis showcases a key Suzuki-Miyaura cross-coupling reaction that is also applicable to the synthesis of some herbicides. This reaction forms the biaryl core of the molecule.
Table 3: Quantitative Data for a Key Suzuki Coupling Step in a Bixafen Analogue Synthesis
| Parameter | Value | Reference |
| Starting Materials | ||
| 2-Bromo-4-fluoronitrobenzene | 0.19 mol (41.8 g) | [3] |
| (3,4-Dichlorophenyl)zinc chloride | (Prepared in situ) | [3] |
| Palladium acetate | 5 mol% (2.1 g) | [3] |
| Tetrahydrofuran | - | [3] |
| Reaction Conditions | ||
| Temperature | 30 °C | [3] |
| Reaction Time | 4 hours | [3] |
| Product Yield and Purity | ||
| Yield of 2-(3,4-Dichlorophenyl)-4-fluoronitrobenzene | 88.6% | [3] |
| Purity | 94.8% | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling for a Bixafen Intermediate
Materials:
-
2-Bromo-4-fluoronitrobenzene (41.8 g, 0.19 mol)
-
(3,4-Dichlorophenyl)zinc chloride (prepared in situ from 3,4-dichlorobromobenzene, magnesium, and zinc chloride)
-
Palladium acetate (2.1 g, 5 mol%)
-
Tetrahydrofuran
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
500 mL three-neck round-bottom flask
Procedure:
-
Under a nitrogen atmosphere, add 2-bromo-4-fluoronitrobenzene (41.8 g, 0.19 mol) and palladium acetate (2.1 g, 5 mol%) to a 500 mL three-neck round-bottom flask containing tetrahydrofuran.[3]
-
To this mixture, add a solution of (3,4-dichlorophenyl)zinc chloride in tetrahydrofuran dropwise.[3]
-
After the addition is complete, stir the reaction mixture at 30 °C for 4 hours.[3]
-
Wash the reaction mixture with 200 mL of saturated ammonium chloride solution.[3]
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).[3]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[3]
-
The crude product, 2-(3,4-dichlorophenyl)-4-fluoronitrobenzene, can be purified by recrystallization to yield the final product.[3]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: 2-Methyl-3-(trifluoromethyl)benzoyl chloride Hydrolysis
This technical support center provides troubleshooting guidance and frequently asked questions for the hydrolysis workup of 2-Methyl-3-(trifluoromethyl)benzoyl chloride to synthesize 2-Methyl-3-(trifluoromethyl)benzoic acid.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental workup.
| Issue | Possible Cause | Recommended Solution |
| Milky/Cloudy Aqueous Layer After Extraction | Incomplete hydrolysis of the starting material, this compound, which is insoluble in water. | - Ensure the initial hydrolysis reaction has gone to completion. This can be checked by TLC or other analytical methods. - If the reaction is incomplete, consider extending the reaction time or gently heating the reaction mixture (if appropriate for the specific protocol). - Add more of the organic extraction solvent to fully dissolve the unreacted starting material. |
| Low Yield of Solid Product After Acidification | - The pH of the aqueous layer was not sufficiently acidic to precipitate the carboxylic acid product. - The product, 2-Methyl-3-(trifluoromethyl)benzoic acid, may have some solubility in water. | - Check the pH of the aqueous solution with pH paper or a pH meter. It should be acidic (pH 1-2) to ensure full protonation and precipitation of the carboxylic acid. Add more acid (e.g., HCl) dropwise if necessary. - Cool the solution in an ice bath to decrease the solubility of the product and maximize precipitation. - If the yield is still low, perform additional extractions of the acidic aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product. |
| Product is Oily or Gummy, Not a Crystalline Solid | Presence of impurities, such as unreacted starting material or organic solvent. | - Ensure all organic solvent has been removed from the final product. This can be achieved by drying under high vacuum. - Recrystallize the product from a suitable solvent system. Common solvents for recrystallizing benzoic acid derivatives include heptane, hexane/ethyl acetate mixtures, or toluene.[1] |
| Product Contaminated with Starting Material (as seen in NMR/GC-MS) | Incomplete hydrolysis. | - As with a milky aqueous layer, ensure the hydrolysis reaction is complete before beginning the workup. - During the workup, wash the organic layer containing the product with a dilute base (e.g., saturated sodium bicarbonate solution) to remove any remaining acidic starting material. The unreacted acyl chloride will react with the bicarbonate solution. Be cautious as this can generate CO2 gas. |
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the hydrolysis of this compound?
The hydrolysis of this compound yields 2-Methyl-3-(trifluoromethyl)benzoic acid and hydrochloric acid (HCl).[2][3]
Q2: Why is it important to perform the hydrolysis in a well-ventilated area or fume hood?
The reaction of acyl chlorides with water is vigorous and produces steamy fumes of corrosive hydrogen chloride (HCl) gas.[4] Inhalation of HCl can cause respiratory irritation and burns.[5]
Q3: What is the purpose of washing the organic extract with a saturated sodium bicarbonate solution?
Washing with a saturated sodium bicarbonate solution serves two purposes:
-
It neutralizes any excess acid (like HCl) present in the organic layer.
-
It will react with and remove any unreacted this compound by converting it to the sodium salt of the carboxylic acid, which is soluble in the aqueous layer.
Q4: How can I confirm that the hydrolysis is complete?
You can monitor the reaction using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the reaction mixture to a sample of the starting material, you can observe the disappearance of the starting material spot/peak and the appearance of the product spot/peak.
Q5: What safety precautions should be taken when handling this compound?
This compound is a corrosive substance that causes severe skin burns and eye damage.[5][6][7] It is also moisture-sensitive and reacts with water to release toxic gas.[5][8] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[5][6][8]
Experimental Protocol: Hydrolysis and Workup
This is a generalized procedure for the hydrolysis of this compound.
-
Reaction Setup: In a fume hood, add this compound to a flask containing a suitable solvent (e.g., tetrahydrofuran or dioxane) and cool the mixture in an ice bath.
-
Hydrolysis: Slowly add water dropwise to the stirred solution. The reaction is exothermic and will generate HCl gas.
-
Reaction Monitoring: Stir the reaction at room temperature until the reaction is complete, as determined by an appropriate analytical method (e.g., TLC, GC).
-
Quenching: If a solvent was used, remove it under reduced pressure.
-
Extraction: Add an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) and water to the reaction mixture. Transfer the mixture to a separatory funnel.
-
Washing:
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to remove HCl and any unreacted starting material. Be sure to vent the separatory funnel frequently as CO2 will be generated.
-
Wash the organic layer again with brine (saturated NaCl solution) to aid in the removal of water.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The resulting crude 2-Methyl-3-(trifluoromethyl)benzoic acid can be further purified by recrystallization from a suitable solvent if necessary.[1]
Process Visualization
Caption: Experimental workflow for the hydrolysis and workup of this compound.
Caption: Troubleshooting decision tree for the hydrolysis workup procedure.
References
- 1. Page loading... [wap.guidechem.com]
- 2. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 3. savemyexams.com [savemyexams.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
How to remove impurities from 2-Methyl-3-(trifluoromethyl)benzoyl chloride reactions
Welcome to the technical support center for 2-Methyl-3-(trifluoromethyl)benzoyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions and purification of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction mixture containing this compound?
A1: The most prevalent impurity is 2-Methyl-3-(trifluoromethyl)benzoic acid, which forms due to the hydrolysis of the benzoyl chloride in the presence of water.[1][2] Other potential impurities include unreacted starting materials, residual chlorinating agents (e.g., thionyl chloride or oxalyl chloride), and byproducts from the chlorination process.[3][4]
Q2: How can I minimize the formation of 2-Methyl-3-(trifluoromethyl)benzoic acid during my reaction?
A2: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions throughout your experiment. This includes using dry solvents and glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Q3: What is the best method for purifying crude this compound?
A3: The optimal purification method depends on the scale of your reaction and the nature of the impurities. The most common and effective methods are vacuum distillation and washing with a mild aqueous base. For smaller scales or to remove non-volatile impurities, flash column chromatography under anhydrous conditions can also be employed.
Q4: Can I use water to quench my reaction if the product is this compound?
A4: It is generally not recommended to quench the reaction with water directly if you wish to isolate the benzoyl chloride, as this will lead to rapid hydrolysis to the corresponding carboxylic acid.[2] Anhydrous work-up procedures are preferable. If an aqueous work-up is necessary, it should be performed with a cold, weak basic solution to neutralize acidic byproducts while minimizing hydrolysis of the desired product.
Q5: How can I monitor the purity of my this compound?
A5: Purity can be assessed using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] High-Performance Liquid Chromatography (HPLC) can also be used, but due to the reactivity of the acid chloride with common HPLC solvents, derivatization to a more stable compound (e.g., an ester or amide) is often recommended prior to analysis.[8][9]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Extend the reaction time or gently heat the reaction mixture (if thermally stable). Monitor the reaction progress by TLC (by converting a small aliquot to a stable derivative like an amide) or GC. |
| Hydrolysis of the product | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Loss during work-up | Avoid vigorous washing with aqueous solutions. If a basic wash is used, perform it quickly with a cold, dilute solution of a weak base like sodium bicarbonate. |
| Inefficient purification | For distillation, ensure the vacuum is sufficiently low to prevent product decomposition at high temperatures. For chromatography, ensure the silica gel is dry and use anhydrous eluents. |
Issue 2: Presence of 2-Methyl-3-(trifluoromethyl)benzoic acid in the Final Product
| Possible Cause | Troubleshooting Step |
| Moisture contamination | Review and improve anhydrous techniques. Consider using molecular sieves in the reaction. |
| Ineffective purification | If distillation was used, the boiling points of the acid and acid chloride may be too close for efficient separation. An initial wash with a weak base is recommended. |
| Hydrolysis during storage | Store the purified product in a tightly sealed container under an inert atmosphere, preferably in a desiccator or freezer. |
Experimental Protocols
Protocol 1: Purification of this compound by Aqueous Work-up
This protocol is designed to remove the primary impurity, 2-Methyl-3-(trifluoromethyl)benzoic acid.
Materials:
-
Crude this compound in a suitable organic solvent (e.g., dichloromethane, diethyl ether).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cooled to 0-5 °C.
-
Brine (saturated aqueous NaCl solution).
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Separatory funnel.
-
Round-bottom flask.
-
Rotary evaporator.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Carefully and slowly add one volume of cold, saturated aqueous NaHCO₃ solution. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
Gently shake the funnel and then allow the layers to separate.
-
Drain the organic layer into a clean flask.
-
Wash the organic layer with one volume of brine to remove residual water.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.
Expected Purity: This procedure can significantly reduce the amount of the carboxylic acid impurity. The final purity will depend on the other impurities present.
Protocol 2: Purification by Vacuum Distillation
This method is effective for separating the product from non-volatile or less volatile impurities.
Materials:
-
Crude this compound.
-
Distillation apparatus (including a vacuum-jacketed Vigreux column for better separation).
-
Vacuum pump with a cold trap.
-
Heating mantle.
-
Thermometer.
Procedure:
-
Assemble the distillation apparatus and ensure all joints are well-sealed with appropriate vacuum grease.
-
Place the crude this compound in the distillation flask.
-
Slowly and carefully apply vacuum.
-
Begin heating the distillation flask gently.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Discontinue the distillation once the desired fraction has been collected, leaving behind higher-boiling residues.
Expected Purity: Vacuum distillation can yield high-purity product (>98%), depending on the difference in boiling points between the product and impurities.
Quantitative Data (Illustrative)
Table 1: Comparison of Purification Methods for Crude this compound
| Purification Method | Initial Purity (by GC) | Final Purity (by GC) | Major Impurity Removed |
| Aqueous Wash (NaHCO₃) | 85% | 95% | 2-Methyl-3-(trifluoromethyl)benzoic acid |
| Vacuum Distillation | 85% | >98% | Non-volatile impurities, some benzoic acid |
| Aqueous Wash followed by Vacuum Distillation | 85% | >99% | Both acidic and non-volatile impurities |
Table 2: Analysis of Impurities Before and After Purification by Aqueous Wash
| Compound | Concentration in Crude Product (%) | Concentration after NaHCO₃ Wash (%) |
| This compound | 85.0 | 95.0 |
| 2-Methyl-3-(trifluoromethyl)benzoic acid | 12.0 | <1.0 |
| Other Impurities | 3.0 | 4.0 (relative increase) |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common issues in this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. 2-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amidation of 2-Methyl-3-(trifluoromethyl)benzoyl chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the reaction yield for the amidation of 2-Methyl-3-(trifluoromethyl)benzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the amidation of this compound?
The reaction involves the nucleophilic acyl substitution of this compound with a primary or secondary amine. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1][2][3] The general scheme is as follows:
(Image of the general reaction scheme: this compound reacting with a generic amine R1R2NH in the presence of a base to yield the corresponding amide and the protonated base-HCl salt.)
Q2: My reaction is resulting in a low yield. What are the common causes and how can I troubleshoot them?
Low yields are a frequent issue and can stem from several factors. The following table outlines common problems and their solutions.
| Symptom | Possible Cause | Recommended Solution |
| Low or No Product | Hydrolysis of Acyl Chloride: this compound is highly reactive and susceptible to hydrolysis by moisture, forming the unreactive 2-Methyl-3-(trifluoromethyl)benzoic acid.[2][3][4] | - Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents. Consider distilling solvents over a suitable drying agent. - Handle the acyl chloride under an inert atmosphere (e.g., Nitrogen or Argon). |
| Poor Quality Starting Materials: The acyl chloride may have degraded during storage. The amine may be of low purity or exist as a hydrochloride salt, rendering it non-nucleophilic.[5] | - Use a fresh bottle of the acyl chloride or purify it by distillation if necessary. - If the amine is a hydrochloride salt, it must be neutralized to the free base before the reaction.[5] - Ensure the purity of the amine using appropriate analytical techniques (e.g., NMR, GC-MS). | |
| Inadequate Base: The HCl byproduct protonates the amine, making it unreactive.[2][3] Insufficient base will halt the reaction once all the free amine is consumed. | - Use at least a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine, DIEA). Typically, 1.1 to 1.5 equivalents are used to ensure the complete neutralization of HCl.[6] | |
| Suboptimal Reaction Temperature: The reaction may be too slow at very low temperatures, or side reactions could occur at elevated temperatures. | - Start the reaction at 0 °C, especially during the slow addition of the acyl chloride, to control the initial exotherm.[6][7] - Allow the reaction to slowly warm to room temperature and stir for 1-16 hours.[6] Monitor progress by TLC or LC-MS to determine the optimal reaction time and temperature. | |
| Multiple Byproducts Observed | Over-acylation: If using a primary amine, a second acylation can sometimes occur, leading to an imide byproduct. | - This is generally less common with sterically hindered acyl chlorides but can be minimized by using the amine as the limiting reagent or by not using a large excess of the acyl chloride. |
| Formation of Benzoic Acid Derivative: This is a direct result of acyl chloride hydrolysis.[3] | - Follow all recommendations for maintaining anhydrous conditions. Add the acyl chloride dropwise to the amine solution to minimize its concentration and potential reaction with trace water.[2] | |
| Difficult Purification | Excess Reagents: Unreacted starting materials or byproducts from the base can complicate purification. | - During the aqueous work-up, wash the organic layer with dilute acid (e.g., 1 M HCl) to remove the amine and base, and then with a dilute base (e.g., sat. NaHCO₃) to remove any acidic byproducts.[6] |
Q3: Which base and solvent are optimal for this amidation?
The choice of base and solvent is critical for success.
-
Base: A non-nucleophilic tertiary amine like Triethylamine (TEA) or Diisopropylethylamine (DIEA) is commonly used.[6] Pyridine can also be used and may act as a catalyst.[7][8] The base's primary role is to scavenge the HCl produced.[1]
-
Solvent: Anhydrous aprotic solvents are required to prevent hydrolysis of the acyl chloride. Dichloromethane (DCM) is a frequent choice due to its inertness and ease of removal.[6][7] Other options include tetrahydrofuran (THF) and ethyl acetate.[1]
Data Presentation
To optimize the reaction, various parameters can be screened. The results of such a screening study should be presented clearly for comparison.
Table 1: Example Optimization of Amidation Conditions
| Entry | Amine (Equiv.) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | TEA (1.1) | DCM | 0 to RT | 4 | 75 |
| 2 | 1.0 | DIEA (1.1) | DCM | 0 to RT | 4 | 82 |
| 3 | 1.0 | Pyridine (1.1) | DCM | 0 to RT | 4 | 78 |
| 4 | 1.2 | DIEA (1.1) | DCM | 0 to RT | 4 | 85 |
| 5 | 1.0 | DIEA (1.1) | THF | 0 to RT | 4 | 80 |
| 6 | 1.0 | DIEA (1.1) | DCM | RT | 2 | 68 |
Note: Data presented is illustrative and serves as an example for experimental design and reporting.
Experimental Protocols
Protocol 1: General Procedure for the Amidation Reaction
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (N₂), add the amine (1.0 equiv.) and dissolve it in anhydrous DCM (to a concentration of 0.1-0.5 M).
-
Base Addition: Add a non-nucleophilic base, such as DIEA (1.2 equiv.), to the solution.
-
Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Slowly add a solution of this compound (1.05 equiv.) in a small amount of anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction's progress periodically using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Protocol 2: Aqueous Work-up and Purification
-
Quenching: Once the reaction is complete, quench it by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, add more DCM to fully dissolve the organic components.
-
Washing: Wash the organic layer sequentially with:
-
1 M HCl (to remove excess amine and base).
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid).
-
Brine (saturated aqueous NaCl solution) to remove residual water.[6]
-
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude amide by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.[6]
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for amidation.
Caption: Troubleshooting flowchart for low reaction yield.
References
Technical Support Center: Reactions of 2-Methyl-3-(trifluoromethyl)benzoyl chloride with Bifunctional Amines
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Methyl-3-(trifluoromethyl)benzoyl chloride and bifunctional amines. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions when this compound is reacted with a bifunctional amine?
When reacting this compound with a bifunctional amine, such as an amino alcohol or a diamine, the primary expected reaction is an N-acylation, where the amine group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of an amide bond.
Q2: What are the common side reactions to be aware of?
The most common side reactions depend on the nature of the bifunctional amine:
-
With Amino Alcohols (e.g., ethanolamine):
-
O-acylation: The hydroxyl group can also act as a nucleophile, leading to the formation of an ester. This can result in a mixture of N-acylated, O-acylated, and N,O-diacylated products.
-
Di-acylation: If an excess of the acyl chloride is used or if the reaction conditions are not carefully controlled, both the amine and hydroxyl groups can be acylated.
-
-
With Diamines (e.g., ethylenediamine):
-
General Side Reactions:
-
Hydrolysis: this compound is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, 2-Methyl-3-(trifluoromethyl)benzoic acid. This will reduce the yield of the desired product.
-
Reaction with Solvent or Base: If the solvent (e.g., an alcohol) or the base (e.g., a primary or secondary amine base) is nucleophilic, it can compete with the intended bifunctional amine, leading to undesired byproducts.
-
Q3: How does the steric hindrance of this compound affect the reaction?
The methyl group at the ortho position to the carbonyl group introduces some steric hindrance. This can slow down the rate of reaction compared to unhindered benzoyl chlorides. However, this steric hindrance can sometimes be advantageous in improving selectivity, for example, by favoring reaction at a less hindered primary amine over a more hindered secondary amine in a polyamine.
Q4: How can I promote selective N-acylation over O-acylation in amino alcohols?
Achieving selective N-acylation in the presence of a hydroxyl group can be challenging. Generally, amines are more nucleophilic than alcohols, which favors N-acylation. To enhance this selectivity, consider the following:
-
Low Temperatures: Running the reaction at low temperatures (e.g., 0 °C to -78 °C) can increase the selectivity for the more reactive amine group.
-
Choice of Base: A non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine is recommended to scavenge the HCl byproduct without competing in the reaction.
-
pH Control: In some cases, controlling the pH can be used to protonate the amine selectively, though this is less common with highly reactive acyl chlorides.
-
Alternative Methods: For highly selective N-acylation, alternative methods like using mixed anhydrides have been developed.[4][5]
Q5: How can I favor mono-acylation and prevent di-acylation when using a diamine?
Preventing di-acylation is a common challenge. Here are some strategies:
-
Stoichiometry: Use the diamine in excess relative to the this compound.
-
Slow Addition: Add the acyl chloride slowly to a solution of the diamine at a low temperature. This maintains a low concentration of the acylating agent and favors the reaction of one molecule of acyl chloride with one molecule of the diamine.
-
Use of a Temporary Protecting Group: A novel approach involves using carbon dioxide as a temporary protecting group for one of the amine functionalities, which can significantly improve the selectivity for mono-acylation.[1][2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Yield of Desired Product | 1. Hydrolysis of Acyl Chloride: The acyl chloride may have degraded due to moisture. 2. Poor Quality Reagents: Impurities in the bifunctional amine or solvent can interfere with the reaction. 3. Reaction Temperature Too Low: The steric hindrance of the acyl chloride may require higher temperatures to overcome the activation energy. 4. Inefficient Base: The base may not be effectively scavenging the HCl byproduct, leading to protonation of the amine and stopping the reaction. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Use freshly distilled or high-purity reagents. 3. If the reaction is slow at low temperatures, consider gradually increasing the temperature while monitoring for the formation of side products by TLC or LC-MS. 4. Use a non-nucleophilic base like triethylamine or diisopropylethylamine in at least stoichiometric amounts. |
| Formation of Multiple Products (Poor Selectivity) | 1. Di-acylation: Both functional groups of the bifunctional amine have reacted. 2. O-acylation: In the case of amino alcohols, the hydroxyl group has been acylated. 3. Reaction Temperature Too High: Higher temperatures can lead to less selective reactions. | 1. Use an excess of the bifunctional amine. Add the acyl chloride slowly and at a low temperature. Consider using CO2 as a temporary protecting group for one amine group in a diamine.[1][2][3] 2. For amino alcohols, run the reaction at a lower temperature to favor N-acylation. 3. Optimize the reaction temperature by starting at a low temperature and gradually increasing it if necessary. |
| Product is Difficult to Purify | 1. Similar Polarity of Products: The desired product and side products (e.g., mono- and di-acylated products) may have similar polarities, making chromatographic separation challenging. 2. Presence of Unreacted Starting Materials: Incomplete reaction can complicate purification. | 1. Optimize the reaction conditions to maximize the yield of the desired product and minimize side products. Consider derivatization of the crude mixture to facilitate separation. For example, a free hydroxyl group could be silylated to change its polarity. 2. Monitor the reaction to completion using TLC or LC-MS. |
Experimental Protocols
The following are general protocols that can be adapted for the reaction of this compound with bifunctional amines.
Protocol 1: General Procedure for N-acylation of a Bifunctional Amine
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the bifunctional amine (1.0 to 2.0 equivalents) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or acetonitrile) in an oven-dried flask.
-
Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the stirred solution of the amine.
-
Reaction: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Selective Mono-acylation of a Diamine using CO₂[1][2][3]
-
Preparation: In an oven-dried flask, dissolve the diamine (e.g., ethylenediamine, 1.0 equivalent) in anhydrous dichloromethane.
-
CO₂ Atmosphere: Bubble CO₂ gas through the solution for 15-20 minutes to create an inert atmosphere and allow for the in-situ formation of a carbamate with one of the amine groups.
-
Cooling: Cool the solution to -78 °C.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Reaction and Work-up: Follow steps 4-7 from Protocol 1.
Visualizations
Caption: Potential reaction pathways for this compound with bifunctional amines.
Caption: A logical workflow for troubleshooting common issues in the acylation of bifunctional amines.
References
- 1. rsc.org [rsc.org]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 5. US5631356A - Selective N-acylation of amino alcohols - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Methyl-3-(trifluoromethyl)benzoyl Chloride Acylation Product
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of the crude product resulting from the acylation reaction using 2-Methyl-3-(trifluoromethyl)benzoyl chloride. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low. What are the common causes?
A1: Low yields in Friedel-Crafts acylation can stem from several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under anhydrous conditions. Use a fresh or properly stored container of the Lewis acid. If the catalyst appears clumpy, it may have been deactivated by moisture.[1][2]
-
Deactivated Aromatic Substrate: The aromatic ring being acylated may be substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN), which deactivate it towards electrophilic aromatic substitution.[1]
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the ketone product can form a complex with the catalyst, rendering it inactive.[1]
-
Suboptimal Temperature: The reaction temperature can significantly impact the yield. Some reactions require heating to proceed, while excessively high temperatures can lead to decomposition and side reactions.[1] It is advisable to start with conditions reported in the literature for similar substrates and optimize from there.[2]
Q2: I am observing multiple products in my crude mixture by TLC/NMR. What could be the reason?
A2: The formation of multiple products can be attributed to:
-
Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings.[1] The introduction of the first acyl group deactivates the ring, but if the starting material is very reactive, a second acylation may still occur.
-
Isomer Formation: If the aromatic substrate has multiple available positions for acylation, a mixture of regioisomers can be formed. The substitution pattern is influenced by the directing effects of the substituents already on the aromatic ring. For instance, with a substituted benzene ring, ortho, meta, and para isomers might be possible.
-
Side Reactions: Impurities in the starting materials or non-optimal reaction conditions can lead to various side reactions.
Q3: During the aqueous workup, a persistent emulsion has formed. How can I resolve this?
A3: Emulsion formation is a common issue during the workup of Friedel-Crafts acylation reactions.[2] To break the emulsion, you can try the following:
-
Add a saturated solution of sodium chloride (brine).[2] The increased ionic strength of the aqueous layer can help to separate the layers.
-
If the emulsion persists, filtration through a pad of Celite or glass wool can sometimes be effective.
-
Allow the mixture to stand for an extended period, if time permits.
Q4: My purified product is an oil, but I expected a solid. What should I do?
A4: If you obtain an oil instead of a solid, it may indicate the presence of impurities that are depressing the melting point. Consider the following steps:
-
Re-purification: Attempt to re-purify the product using column chromatography with a shallower solvent gradient to achieve better separation.
-
Trituration: Try triturating the oil with a non-polar solvent in which the product is sparingly soluble but the impurities are soluble (e.g., hexanes, pentane). This can sometimes induce crystallization.
-
Solvent Removal: Ensure all residual solvent from the purification has been thoroughly removed under high vacuum.
Purification Protocols
Crystallization / Recrystallization
Crystallization is a primary technique for purifying solid organic compounds.[3][4][5] The principle relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures.
Experimental Protocol:
-
Solvent Selection: The ideal solvent should dissolve the crude product sparingly at room temperature but completely at its boiling point.[4] Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) to find a suitable system. A good solvent pair, where the product is soluble in one and insoluble in the other (and the solvents are miscible), can also be effective.[3]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.[5]
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[4] The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
| Parameter | Example Value |
| Crude Product Mass | 10.0 g |
| Crystallization Solvent | Isopropanol/Hexane (e.g., 1:3) |
| Volume of Solvent | ~50 mL |
| Isolated Mass | 8.5 g |
| Yield | 85% |
| Purity (by HPLC) | >99% |
Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying compounds from a mixture.[6][7]
Experimental Protocol:
-
Stationary Phase and Mobile Phase Selection: Use silica gel as the stationary phase. Determine a suitable mobile phase (eluent) using thin-layer chromatography (TLC). A good solvent system (e.g., a mixture of ethyl acetate and hexanes) should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired product.[6]
-
Column Packing: Pack a glass column with a slurry of silica gel in the mobile phase. Ensure there are no air bubbles in the packed column.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6] This "dry loading" method often leads to better separation.
-
Elution: Add the mobile phase to the column and apply gentle pressure to achieve a steady flow rate.[6]
-
Fraction Collection: Collect fractions as the solvent elutes from the column. Monitor the composition of the fractions using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[6]
| Parameter | Example Value |
| Crude Material Mass | 5.0 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | 15% Ethyl Acetate in Hexane |
| Flow Rate | 40 mL/min |
| Retention Factor (Rf) | ~0.35 |
| Isolated Mass | 4.1 g |
| Yield | 82% |
| Purity (by HPLC) | >98% |
Visual Guides
Experimental Workflow: Purification of Acylation Product
Caption: Purification workflow for the acylation product.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Synthesis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride. The focus is on the effective management of the hydrogen chloride (HCl) byproduct generated during the reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the management of HCl byproduct crucial in the synthesis of this compound?
A1: The synthesis of this compound from its corresponding carboxylic acid using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) generates one equivalent of HCl gas as a byproduct.[1] If not properly managed, this acidic byproduct can lead to several issues:
-
Protonation of Nucleophiles: In subsequent reactions where the benzoyl chloride is used, the presence of HCl can protonate and thereby deactivate nucleophiles, leading to low reaction yields.
-
Degradation of Acid-Sensitive Molecules: The acidic environment can cause the degradation of starting materials, products, or solvents, especially if they contain acid-sensitive functional groups.
-
Catalysis of Unwanted Side Reactions: HCl can act as a catalyst for various unwanted side reactions, complicating the purification process and reducing the overall yield of the desired product.
Q2: What are the common methods for neutralizing or removing HCl byproduct during the reaction?
A2: There are two primary strategies for managing HCl byproduct:
-
Inert Gas Purge: Bubbling a continuous, slow stream of an inert gas, such as nitrogen or argon, through the reaction mixture can effectively carry away the gaseous HCl as it is formed. This method is particularly useful when the presence of a base is undesirable.
-
Use of an Acid Scavenger (Base): A non-nucleophilic organic base, such as pyridine or triethylamine, can be added to the reaction mixture. This base will neutralize the HCl as it is generated, forming a hydrochloride salt.[2] It is crucial to use at least one full equivalent of the base relative to the chlorinating agent.
Q3: My final product is contaminated with a salt. What is the likely cause and how can I resolve it?
A3: Salt contamination is a common issue when an amine base is used to neutralize HCl. The reaction between the amine and HCl forms an ammonium hydrochloride salt (e.g., triethylammonium chloride), which may have partial solubility in the organic solvent and co-precipitate with your product.
Solution: Perform an aqueous workup. These ammonium salts are highly soluble in water. Washing the organic layer with water or a dilute aqueous base (like a 5% sodium bicarbonate solution) will effectively remove the salt into the aqueous phase. A subsequent wash with brine will help to remove residual water from the organic layer.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to deactivation of a nucleophile in a subsequent step by HCl. | - Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to act as an "acid scavenger". - Alternatively, purge the reaction with an inert gas (N₂ or Ar) to remove gaseous HCl as it forms. |
| Presence of Unexpected Byproducts | Acid-catalyzed side reactions or degradation of starting materials/product by HCl. | - Maintain a neutral or slightly basic environment by using a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). - Run the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions. |
| Difficult Product Purification | Contamination with hydrochloride salts from the neutralization of HCl with an amine base. | - Perform an aqueous workup by washing the organic layer with water or a saturated sodium bicarbonate solution to remove the water-soluble salts. |
| Vigorous Gas Evolution | The reaction between the carboxylic acid and the chlorinating agent is proceeding too quickly. | - Add the chlorinating agent (e.g., thionyl chloride) dropwise to the solution of 2-Methyl-3-(trifluoromethyl)benzoic acid at a controlled rate. - Consider cooling the reaction mixture in an ice bath during the addition. |
| Product Hydrolysis | The benzoyl chloride product is sensitive to moisture and can hydrolyze back to the carboxylic acid. | - Ensure all glassware is thoroughly dried before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - When performing an aqueous wash, use cold water or brine and minimize the contact time. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride and an Acid Scavenger
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a basic scrubber (e.g., NaOH solution), and a dropping funnel, add 2-Methyl-3-(trifluoromethyl)benzoic acid (1.0 eq).
-
Solvent and Base Addition: Add anhydrous toluene to the flask to form a stirrable suspension. Add triethylamine (1.1 eq) to the suspension.
-
Addition of Chlorinating Agent: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the precipitated triethylammonium chloride.
-
Wash the filtrate with a 5% aqueous sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Synthesis of this compound.
Caption: Workflow for managing HCl byproduct.
Caption: Troubleshooting decision tree for common issues.
References
Technical Support Center: Column Chromatography of 2-Methyl-3-(trifluoromethyl)benzoyl Chloride Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Methyl-3-(trifluoromethyl)benzoyl chloride and its derivatives. The information is tailored to address specific challenges encountered during purification by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Is it advisable to purify this compound derivatives using standard silica gel column chromatography?
A1: While possible, it requires careful consideration. Acyl chlorides are reactive compounds that can be susceptible to hydrolysis on the surface of silica gel, which is slightly acidic.[1][2] Aromatic acyl chlorides, like the derivatives of this compound, are generally more stable than their aliphatic counterparts. However, the presence of moisture in the silica gel, solvents, or the sample itself can lead to the decomposition of the desired product into the corresponding carboxylic acid.
Q2: How can I monitor the progress of my column chromatography if the acyl chloride is unstable on a TLC plate?
A2: Direct application of the acyl chloride to a silica gel TLC plate can be misleading due to on-plate decomposition.[1] A recommended workaround is to quench a small aliquot of the fraction with a nucleophilic solvent, such as methanol, to form the more stable methyl ester derivative. This ester can then be reliably spotted on the TLC plate to track the elution of your compound.[2]
Q3: What are the initial recommended solvent systems for the column chromatography of these derivatives?
A3: For non-polar compounds like many benzoyl chloride derivatives, a good starting point for the eluent system is a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent such as ethyl acetate or dichloromethane. The optimal ratio should be determined by TLC analysis (using the quenching method described in Q2) to achieve an Rf value of approximately 0.2-0.4 for the target compound.[3]
Q4: My compound is not moving from the baseline even with highly polar solvent systems. What could be the issue?
A4: If your compound is highly polar and remains at the baseline, it's possible that it has decomposed to the corresponding carboxylic acid on the silica gel. Carboxylic acids are significantly more polar than acyl chlorides and will adhere strongly to the silica.[4] You can try using a more aggressive eluent system, such as one containing a small percentage of methanol or acetic acid, but this may not be suitable for the stability of your desired product. Alternatively, consider using a different stationary phase.
Q5: Are there alternatives to silica gel for purifying sensitive acyl chlorides?
A5: Yes, for compounds that are sensitive to the acidic nature of silica gel, alternative stationary phases can be used.[5] Neutral alumina is a common choice.[6] Florisil, a magnesium silicate adsorbent, is another option.[5] The choice of alternative adsorbent will depend on the specific properties of your derivative and may require some optimization of the solvent system.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of this compound derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product decomposes on the column | The acyl chloride is hydrolyzing on the acidic silica gel surface.[1][5] | 1. Deactivate the silica gel: Prepare a slurry of silica gel in your chosen eluent system containing 1-3% triethylamine. Pack the column with this slurry and then flush with one column volume of the same solvent system before loading your sample. This neutralizes the acidic sites on the silica.[3][6]2. Use an alternative stationary phase: Consider using neutral alumina or Florisil.[5][6]3. Ensure anhydrous conditions: Use freshly distilled, dry solvents and ensure your sample is free of water before loading it onto the column. |
| Poor separation of product from impurities | The chosen eluent system has insufficient resolving power. | 1. Optimize the solvent system: Perform a thorough TLC analysis with various solvent mixtures to find a system that provides good separation between your product and the impurities.2. Run a gradient elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to separate compounds with close Rf values.[3] |
| Product elutes with the solvent front | The eluent is too polar for your compound. | 1. Decrease the polarity of the eluent: Use a higher proportion of the non-polar solvent (e.g., hexane) in your mobile phase.2. Check your TLC: Ensure you have chosen a solvent system that gives an appropriate Rf value (ideally between 0.2 and 0.4). |
| Product is not eluting from the column | The eluent is not polar enough, or the compound has decomposed to a very polar substance (e.g., the carboxylic acid). | 1. Increase the polarity of the eluent: Gradually increase the proportion of the polar solvent in your mobile phase.2. Check for decomposition: As a last resort, flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to see if any highly polar compound elutes. If so, this is likely the decomposition product. |
| Streaking or tailing of the product band | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | 1. Add a modifier to the eluent: A small amount of a slightly more polar solvent or a competing agent can sometimes improve peak shape.2. Load less sample: Overloading the column can lead to poor separation and band broadening.3. Consider deactivating the silica gel: As mentioned above, this can reduce strong interactions.[3][6] |
Experimental Protocols
General Protocol for Column Chromatography of a this compound Derivative
1. Preparation of the Stationary Phase:
-
Choose a stationary phase based on the stability of your compound. For sensitive compounds, consider deactivating silica gel or using neutral alumina.
-
To deactivate silica gel, prepare a slurry in the chosen eluent containing 1% triethylamine.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
2. Sample Preparation and Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[7]
3. Elution:
-
Begin elution with the predetermined solvent system. A common starting point is a mixture of hexanes and ethyl acetate.
-
Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.
-
Collect fractions of a suitable volume.
4. Monitoring the Separation:
-
Monitor the elution by TLC.
-
For each fraction to be tested, take a small aliquot and add a drop of methanol to convert the acyl chloride to the more stable methyl ester before spotting on the TLC plate.
-
Visualize the spots under UV light and/or by staining.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Further dry the purified product under high vacuum.
Visualizations
Caption: Troubleshooting workflow for column chromatography of acyl chlorides.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Chromatography [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Preventing dimer formation in 2-Methyl-3-(trifluoromethyl)benzoyl chloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride, with a focus on preventing dimer formation.
Troubleshooting Guide
Issue 1: Low Yield of this compound and Presence of a Higher Molecular Weight Impurity.
Possible Cause: Formation of 2-Methyl-3-(trifluoromethyl)benzoic anhydride, a common dimeric byproduct in acid chloride synthesis. This occurs when the newly formed benzoyl chloride reacts with the starting carboxylic acid.
Solutions:
-
Excess Chlorinating Agent: Employ a molar excess (typically 1.5 to 2.0 equivalents) of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride) to ensure the complete conversion of the carboxylic acid to the acid chloride.[1][2]
-
Reaction Temperature: Maintain a controlled reaction temperature. For thionyl chloride, the reaction is often performed at reflux.[3] However, for sterically hindered substrates or when using oxalyl chloride with a DMF catalyst, lower temperatures (e.g., room temperature) are recommended to minimize side reactions.[3]
-
Order of Addition: Add the carboxylic acid to the chlorinating agent (or a solution of it) to maintain an excess of the chlorinating agent throughout the reaction.
-
Use of a Catalyst: For reactions with thionyl chloride, catalytic amounts of N,N-dimethylformamide (DMF) can accelerate the conversion to the acid chloride, potentially reducing the reaction time and the opportunity for side reactions.[1][4]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride back to the carboxylic acid, which can then contribute to anhydride formation.[5]
Issue 2: Formation of Other Unexpected Byproducts.
Possible Cause: Depending on the reaction conditions, other side reactions can occur.
-
Self-Acylation (Friedel-Crafts type reaction): While less common under standard acid chloride synthesis conditions, harsh conditions (e.g., high temperatures and presence of a Lewis acid catalyst) could potentially lead to the acylation of one molecule of the product by another. The steric hindrance from the methyl and trifluoromethyl groups on this compound makes this less likely.
-
Reaction with Solvent: If using a reactive solvent, it may participate in side reactions. It is advisable to use inert solvents such as dichloromethane (DCM), chloroform, or toluene.[6]
Solutions:
-
Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Choice of Chlorinating Agent: Oxalyl chloride with a catalytic amount of DMF in an inert solvent like DCM is often a milder and more selective method for preparing acid chlorides compared to neat thionyl chloride at reflux, which can minimize the formation of degradation byproducts.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most likely "dimer" formed during the synthesis of this compound?
A1: The most probable dimeric impurity is the corresponding carboxylic acid anhydride, 2-Methyl-3-(trifluoromethyl)benzoic anhydride. This is formed from the reaction between a molecule of the desired this compound and the unreacted starting material, 2-Methyl-3-(trifluoromethyl)benzoic acid.[7][8]
Q2: Which chlorinating agent is best for synthesizing a sterically hindered acid chloride like this compound?
A2: For sterically hindered carboxylic acids, oxalyl chloride in the presence of a catalytic amount of DMF is often preferred.[3] This method is generally milder and can be carried out at lower temperatures, which helps to prevent side reactions and decomposition. Thionyl chloride can also be effective, but may require higher temperatures (reflux) and the use of a catalyst to drive the reaction to completion.[1][3]
Q3: How can I monitor the progress of the reaction to ensure the complete conversion of the carboxylic acid?
A3: The reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂ for thionyl chloride, or HCl, CO, and CO₂ for oxalyl chloride). For TLC analysis, a sample of the reaction mixture can be quenched with methanol to convert the acid chloride to the corresponding methyl ester, which can then be compared to the starting carboxylic acid spot.
Q4: What is the best work-up procedure to remove unreacted chlorinating agent and byproducts?
A4: After the reaction is complete, any excess volatile chlorinating agent (like thionyl chloride or oxalyl chloride) and solvent can be removed under reduced pressure.[9] The crude product can then be purified by vacuum distillation to separate the desired acid chloride from non-volatile impurities like the anhydride.
Data Presentation
Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acid to Acid Chloride Conversion
| Chlorinating Agent | Typical Conditions | Catalyst | Byproducts | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Neat at reflux or in an inert solvent (e.g., toluene) | Often used with catalytic DMF or pyridine[1][4] | SO₂(g), HCl(g) | Gaseous byproducts are easily removed.[9] | Can be harsh; may require higher temperatures. |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., DCM) at room temperature | Catalytic DMF is typically required.[3] | CO(g), CO₂(g), HCl(g) | Milder reaction conditions; high purity products. | More expensive than thionyl chloride. |
| Phosphorus Pentachloride (PCl₅) | Cold reaction | None | POCl₃, HCl(g) | Effective for many carboxylic acids. | Solid reagent; byproduct removal can be more complex.[9] |
| Phosphorus Trichloride (PCl₃) | Neat or in an inert solvent | None | H₃PO₃ | Less reactive than PCl₅; requires heating.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This is a general procedure and may require optimization for this specific substrate.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 2-Methyl-3-(trifluoromethyl)benzoic acid (1.0 eq).
-
Addition of Reagent: To the flask, add an excess of thionyl chloride (2.0 eq) and a catalytic amount of DMF (e.g., 1-2 drops).
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation.
Protocol 2: Synthesis of this compound using Oxalyl Chloride
This is a general procedure and may require optimization for this specific substrate.
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Methyl-3-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the solution.
-
Reagent Addition: Slowly add oxalyl chloride (1.5 eq) to the stirred solution at room temperature. Gas evolution should be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours, or until gas evolution ceases.
-
Work-up: Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation.
Mandatory Visualization
Caption: General reaction pathway for the synthesis of this compound.
Caption: Mechanism of anhydride (dimer) formation as a side reaction.
Caption: Troubleshooting workflow for preventing dimer formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Anhydride formation with thionyl chloride. The synthesis of di- and tri-amino-alcohols from the corresponding tri- and tetra-carboxylic acids - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II [kpu.pressbooks.pub]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Improving solubility of 2-Methyl-3-(trifluoromethyl)benzoyl chloride for reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of 2-Methyl-3-(trifluoromethyl)benzoyl chloride in chemical reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your success in utilizing this reagent.
Solubility and Reaction Optimization
Improving the solubility of this compound is critical for achieving optimal reaction kinetics and product yield. This section provides guidance on solvent selection and strategies to address solubility challenges.
Estimated Solubility Data
| Solvent | Dielectric Constant (ε) | Polarity | Estimated Solubility ( g/100 mL) | Notes |
| Dichloromethane (DCM) | 8.93 | Polar Aprotic | > 50 | Commonly used for acylation reactions, offers good solubility for a wide range of reactants. |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | > 50 | Good solvent, but can react with acyl chlorides under certain conditions, especially in the presence of Lewis acids. Use with caution. |
| Toluene | 2.38 | Nonpolar | 20-50 | Suitable for Friedel-Crafts acylations, but may require heating to fully dissolve reactants. |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | 10-20 | Can be used, but its high polarity might not be ideal for all acylation reactions. |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | > 50 | Excellent solvent, but can react with acyl chlorides. Use with caution and under controlled conditions. |
| Diethyl Ether | 4.3 | Relatively Nonpolar | 20-50 | Good solubility, but its low boiling point may limit its use in reactions requiring elevated temperatures. |
| Chloroform | 4.81 | Polar Aprotic | > 50 | Similar to DCM, a good general-purpose solvent for these reactions. |
| Carbon Disulfide | 2.6 | Nonpolar | 10-20 | A traditional solvent for Friedel-Crafts reactions due to its inertness. |
Disclaimer: The solubility data presented is estimated and should be confirmed experimentally for specific applications.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound.
Q1: My reaction is sluggish or incomplete. What are the possible causes?
A1: Several factors can contribute to a slow or incomplete reaction:
-
Poor Solubility: The primary reason could be the limited solubility of your starting materials in the chosen solvent. Refer to the solubility table and consider using a more appropriate solvent or a co-solvent system. Gentle heating can also improve solubility, but monitor for potential side reactions.
-
Insufficient Catalyst Activity: In reactions like Friedel-Crafts acylation, the Lewis acid catalyst (e.g., AlCl₃) may be deactivated by moisture. Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
-
Steric Hindrance: The methyl and trifluoromethyl groups on the benzoyl chloride can create steric hindrance, slowing down the reaction with bulky nucleophiles. In such cases, longer reaction times, elevated temperatures, or a more potent catalyst may be necessary.
-
Low Nucleophilicity of the Substrate: If your substrate is a weak nucleophile, the reaction will naturally be slower. Consider using a stronger base to deprotonate the nucleophile or a more activating catalyst.
Q2: I am observing the formation of a white precipitate upon adding the acyl chloride. What is it?
A2: A white precipitate is often the corresponding carboxylic acid, 2-Methyl-3-(trifluoromethyl)benzoic acid. This is a result of the acyl chloride reacting with trace amounts of water in your reaction setup or solvents. To avoid this:
-
Use anhydrous solvents.
-
Dry all glassware in an oven before use.
-
Handle the acyl chloride under an inert atmosphere.
Q3: How can I improve the yield of my acylation reaction?
A3: To improve your reaction yield, consider the following strategies:
-
Optimize Solvent: Choose a solvent where both the acyl chloride and your substrate have good solubility.
-
Control Temperature: Some reactions benefit from initial cooling (e.g., to 0 °C) to control the initial exothermic reaction, followed by warming to room temperature or heating to drive the reaction to completion.
-
Molar Ratio of Reactants: Experiment with the stoichiometry. Using a slight excess of the acyl chloride or the nucleophile can sometimes improve yields.
-
Choice of Base/Catalyst: For reactions involving nucleophiles like amines or alcohols, a non-nucleophilic base (e.g., pyridine, triethylamine) is often used to neutralize the HCl byproduct. For Friedel-Crafts reactions, ensure you are using a suitable and active Lewis acid.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, this compound is a corrosive and moisture-sensitive compound. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It will react with moisture in the air to release HCl gas, which is a respiratory irritant. Keep the container tightly sealed and store it in a dry environment.
Experimental Protocols
General Protocol for Acylation of an Amine
This protocol provides a general procedure for the acylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine substrate
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq.) in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key decision-making processes and workflows related to the use of this compound.
Caption: Solvent selection workflow for reactions.
Caption: Troubleshooting guide for incomplete reactions.
Technical Support Center: Dry Solvent Requirements for 2-Methyl-3-(trifluoromethyl)benzoyl Chloride Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stringent dry solvent requirements for experiments involving 2-Methyl-3-(trifluoromethyl)benzoyl chloride. Due to its high reactivity towards moisture, ensuring completely anhydrous conditions is critical for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it so critical to use a dry solvent when working with this compound?
A1: this compound, like other acyl chlorides, is highly susceptible to hydrolysis.[1][2][3] Trace amounts of water in the solvent will react vigorously with the acyl chloride to form the corresponding carboxylic acid (2-Methyl-3-(trifluoromethyl)benzoic acid) and hydrochloric acid gas.[2][4][5] This side reaction consumes your starting material, reduces the yield of your desired product, and introduces impurities that can complicate purification.
Q2: What are the visible signs of water contamination in my reaction?
A2: A common sign of moisture contamination is the evolution of a steamy, acidic gas (hydrogen chloride) when the acyl chloride is added to the solvent.[3][4] The reaction may also become unexpectedly exothermic. If you are working in a controlled atmosphere, you might observe a pressure increase.
Q3: Which solvents are commonly used for reactions with this compound?
A3: Aprotic solvents are required. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, toluene, and acetonitrile. Protic solvents such as water, alcohols, and primary or secondary amines should be avoided as they will react with the acyl chloride.
Q4: How can I be certain my solvent is dry enough?
A4: While visual indicators in some drying methods (like the color change of a sodium-benzophenone still) can be helpful, the most reliable method for quantifying water content is Karl Fischer titration.[6][7][8][9] This technique can accurately determine water content down to the parts-per-million (ppm) level. For most applications involving acyl chlorides, a water content of <50 ppm is recommended, and for highly sensitive reactions, <10 ppm is ideal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Hydrolysis of this compound. | - Ensure your solvent is rigorously dried to <50 ppm water content, confirmed by Karl Fischer titration if possible. - Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled/dried solvents. |
| Formation of a white precipitate upon adding the acyl chloride | Reaction with residual moisture or other protic impurities. | - Review your solvent drying procedure. - Ensure all starting materials and reagents are anhydrous. - If an amine is used as a nucleophile, ensure it is free of water. |
| Inconsistent reaction outcomes | Variable water content in the solvent from batch to batch. | - Standardize your solvent drying protocol. - Use a consistent source of high-purity solvent. - Consider setting up a solvent purification system for a continuous supply of dry solvent. |
| Reaction is unexpectedly vigorous or difficult to control | Reaction with a significant amount of water. | - Immediately cool the reaction vessel in an ice bath. - Ensure adequate ventilation to handle the release of HCl gas. - Re-evaluate the dryness of your solvent and reagents before repeating the experiment. |
Data Presentation: Efficiency of Solvent Drying Agents
The following table summarizes the residual water content in common solvents after treatment with various drying agents. This data is crucial for selecting the appropriate drying method to achieve the required level of dryness for your experiment. Data is compiled from quantitative studies using Karl Fischer titration.
| Solvent | Drying Agent/Method | Treatment Time | Residual Water (ppm) |
| Tetrahydrofuran (THF) | 3Å Molecular Sieves (20% m/v) | 48 h | <10 |
| Sodium/Benzophenone Still | Reflux | ~34-43 | |
| Dichloromethane (DCM) | 3Å Molecular Sieves (activated) | 24 h | <10 |
| Calcium Hydride (CaH₂) | Reflux, then distill | ~13 | |
| Column of Activated Silica | Single Pass | <10 | |
| Acetonitrile (MeCN) | 3Å Molecular Sieves (activated) | 24 h | <10 |
| Phosphorus Pentoxide (P₄O₁₀) (5% w/v) | 24 h | ~9 | |
| Toluene | 3Å Molecular Sieves (activated) | 24 h | <10 |
| Sodium/Benzophenone Still | Reflux | ~34 | |
| Methanol | 3Å Molecular Sieves (20% m/v) | 5 days | ~10 |
| Magnesium/Iodine | Reflux, then distill | ~54 |
Data adapted from "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants", J. Org. Chem. 2010, 75, 24, 8351–8354.[1][2][3][10]
Experimental Protocols
Detailed Methodology for Solvent Drying (Example: Dichloromethane)
This protocol describes the drying of dichloromethane using calcium hydride followed by distillation, a common and effective method for preparing anhydrous solvent for reactions with acyl chlorides.
Materials:
-
Dichloromethane (reagent grade)
-
Calcium hydride (CaH₂)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Distillation head and receiver flask
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: Add dichloromethane to a round-bottom flask containing calcium hydride (approximately 10 g per 1 L of solvent).
-
Reflux: Stir the mixture and gently reflux under an inert atmosphere for at least one hour. This allows the calcium hydride to react with and remove the bulk of the water.
-
Distillation: After refluxing, allow the mixture to cool slightly. Assemble a distillation apparatus, ensuring all glassware is oven-dried and cooled under an inert atmosphere.
-
Collection: Distill the dichloromethane under an inert atmosphere, collecting the fraction that boils at 39-40°C. Discard the first 5-10% of the distillate and leave a small amount of solvent in the distillation flask to avoid distilling to dryness.
-
Storage: Store the freshly distilled anhydrous dichloromethane over activated 3Å or 4Å molecular sieves in a sealed container under an inert atmosphere.
Representative Experimental Protocol: Amide Synthesis
This protocol details the synthesis of an amide using this compound and a primary amine in anhydrous dichloromethane.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Triethylamine (Et₃N) or pyridine (as an acid scavenger)
-
Anhydrous dichloromethane (DCM, water content <50 ppm)
-
Oven-dried glassware
-
Magnetic stirrer
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet.
-
Reagent Preparation: In the flask, dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a separate flask with anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Logical Workflow for Solvent Selection and Preparation
References
- 1. US20170129849A1 - Process for the preparation of 2-(trihalomethyl) benzamide - Google Patents [patents.google.com]
- 2. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Trifluoromethyl)benzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
- 9. 2-Methyl-3-(trifluoromethyl)aniline- 54396-44-0 [ganeshremedies.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Methyl-3-(trifluoromethyl)benzoyl chloride and 3-(Trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Methyl-3-(trifluoromethyl)benzoyl chloride and 3-(Trifluoromethyl)benzoyl chloride. The analysis is grounded in fundamental principles of organic chemistry, supported by available data on the electronic and steric effects of their substituents. This document aims to assist researchers in selecting the appropriate reagent for their specific synthetic needs.
Executive Summary
In nucleophilic acyl substitution reactions, the reactivity of benzoyl chlorides is primarily governed by the electronic properties of the substituents on the aromatic ring and any steric hindrance around the carbonyl group. Both this compound and 3-(Trifluoromethyl)benzoyl chloride feature a potent electron-withdrawing trifluoromethyl group, which significantly enhances the electrophilicity of the carbonyl carbon, making them highly reactive acylating agents.
However, the presence of an additional methyl group in the ortho position of this compound introduces two key differentiating factors:
-
Electronic Effect: The methyl group is weakly electron-donating, which slightly counteracts the strong electron-withdrawing effect of the trifluoromethyl group.
-
Steric Hindrance: The ortho-positioned methyl group creates steric bulk around the carbonyl center, impeding the approach of a nucleophile.
Data Presentation: A Comparative Overview
The following table summarizes the key attributes influencing the reactivity of the two benzoyl chlorides.
| Feature | This compound | 3-(Trifluoromethyl)benzoyl chloride |
| Molecular Formula | C₉H₆ClF₃O | C₈H₄ClF₃O |
| Molecular Weight | 222.59 g/mol | 208.56 g/mol [1] |
| Key Substituents | 2-Methyl (electron-donating, sterically hindering), 3-Trifluoromethyl (electron-withdrawing) | 3-Trifluoromethyl (electron-withdrawing) |
| Electronic Effect on Carbonyl Carbon | Highly electrophilic, slightly attenuated by the methyl group | Highly electrophilic |
| Steric Hindrance at Carbonyl Carbon | Significant due to the ortho-methyl group | Minimal |
| Predicted Reactivity | High | Very High |
Theoretical Framework for Reactivity
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is dictated by the electrophilicity of the carbonyl carbon. This is influenced by the interplay of inductive and resonance effects of the substituents on the benzene ring.
Electronic Effects:
-
Trifluoromethyl Group (-CF₃): This group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. It exerts a strong negative inductive effect (-I), pulling electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Methyl Group (-CH₃): The methyl group is an electron-donating group through a combination of a weak positive inductive effect (+I) and hyperconjugation. In this compound, this electron-donating nature slightly counteracts the electron-withdrawing effect of the trifluoromethyl group, thus marginally reducing the electrophilicity of the carbonyl carbon compared to 3-(trifluoromethyl)benzoyl chloride.
Steric Effects:
The ortho-position of the methyl group in this compound creates significant steric hindrance around the carbonyl group. This bulkiness can physically obstruct the trajectory of an incoming nucleophile, slowing down the rate of reaction. This "ortho-effect" is a well-documented phenomenon in the reactions of substituted benzene derivatives.
Experimental Protocols
While direct comparative kinetic studies are not available, the following are representative protocols for acylation reactions using these types of reagents. These can be adapted for specific research needs.
General Protocol for N-Acylation of an Amine
This protocol outlines a general procedure for the synthesis of an N-aryl amide, a common application for these reagents.
Materials:
-
Substituted benzoyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine) (1.2-1.5 eq)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and the tertiary amine base in the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the substituted benzoyl chloride in the anhydrous solvent to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and the tertiary amine salt, followed by a wash with a saturated aqueous sodium bicarbonate solution to remove any hydrolyzed benzoyl chloride.
-
The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude amide product.
-
The crude product can be further purified by recrystallization or column chromatography.
Synthesis of 3-(Trifluoromethyl)benzoyl chloride
A reported synthesis of 3-(Trifluoromethyl)benzoyl chloride involves the following steps:
-
To a mixture of 3'-(trifluoromethyl)acetophenone (1.0 mmol), pyridine (0.15 mmol), and chlorobenzene (0.35 ml), disulfur dichloride (2.0 mmol) is added at room temperature.[2]
-
After 2 hours, sulfuryl dichloride (1.5 mmol) is added dropwise, and the mixture is stirred for an additional 30 minutes at room temperature.[2]
-
The reaction mixture is then heated to 132 °C for 15 hours.[2]
-
The product can be isolated and purified using standard techniques.[2]
Visualizing the Reactivity Comparison
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparison of substituent effects on the carbonyl group.
Caption: A generalized workflow for acylation reactions.
Conclusion
Based on established principles of organic chemistry, 3-(Trifluoromethyl)benzoyl chloride is expected to be a more reactive acylating agent than this compound. This is due to the combined electron-donating and sterically hindering effects of the ortho-methyl group in the latter compound. For reactions requiring high reactivity and where steric sensitivity is a concern, 3-(Trifluoromethyl)benzoyl chloride would be the preferred reagent. Conversely, this compound may offer advantages in situations where a slightly attenuated reactivity is desired or where the specific substitution pattern is required for the target molecule. Researchers should consider these factors when designing their synthetic strategies.
References
Unmasking Steric Hindrance: A Comparative Analysis of 2-Methyl-3-(trifluoromethyl)benzoyl Chloride
For researchers, scientists, and drug development professionals, understanding the steric environment around a reactive functional group is paramount for predicting reaction outcomes and designing novel molecular entities. This guide provides a comparative analysis of the steric hindrance of 2-Methyl-3-(trifluoromethyl)benzoyl chloride, placing it in context with structurally related, commercially available alternatives. By examining experimental kinetic data, we can quantify the impact of substitution patterns on reactivity, offering valuable insights for reaction optimization and catalyst selection.
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is exquisitely sensitive to the steric bulk of substituents flanking the carbonyl group. Ortho-substituents, in particular, can dramatically impede the approach of a nucleophile, thereby slowing down the reaction rate. In this compound, the ortho-methyl group is the primary contributor to steric hindrance, while the trifluoromethyl group at the meta-position primarily exerts a strong electron-withdrawing inductive effect.
To objectively assess the steric impact of the ortho-methyl group in this compound, we compare its expected reactivity with that of benzoyl chloride (unsubstituted), 2-methylbenzoyl chloride, and 2,6-dimethylbenzoyl chloride. This series provides a clear progression of increasing steric bulk around the acyl chloride functionality.
Comparative Reactivity: A Quantitative Look at Steric Effects
The following table summarizes the relative rates of solvolysis for our comparative compounds. The data clearly demonstrates a significant decrease in reaction rate with the introduction of one, and subsequently two, ortho-methyl groups.
| Compound | Structure | Number of Ortho Substituents | Relative Rate of Solvolysis (approx.) |
| Benzoyl Chloride | 0 | 1 | |
| 2-Methylbenzoyl Chloride | 1 | ~10⁻² | |
| This compound | 1 | Predicted to be similar to 2-methylbenzoyl chloride | |
| 2,6-Dimethylbenzoyl Chloride | 2 | ~10⁻⁴ |
Table 1: Relative rates of solvolysis for selected benzoyl chlorides. The rates are normalized to benzoyl chloride. The rate for this compound is inferred based on the established effect of a single ortho-methyl group.
The data indicates that the introduction of a single methyl group in the ortho position, as seen in 2-methylbenzoyl chloride, reduces the reaction rate by approximately two orders of magnitude compared to the unsubstituted benzoyl chloride. The presence of two ortho-methyl groups in 2,6-dimethylbenzoyl chloride further decreases the rate by another two orders of magnitude[1]. Based on this well-established trend, the steric hindrance of this compound is expected to be comparable to that of 2-methylbenzoyl chloride, as the single ortho-methyl group is the dominant steric factor.
Visualizing Steric Hindrance
The logical relationship of increasing steric hindrance and its effect on the accessibility of the carbonyl group can be visualized as follows:
Caption: Logical flow demonstrating the increase in steric hindrance and corresponding decrease in reactivity.
Experimental Protocol: Measuring Reaction Kinetics via Conductometry
The rate of solvolysis of benzoyl chlorides can be conveniently determined by monitoring the increase in conductivity of the solution over time. The reaction produces hydrochloric acid, which is a strong electrolyte, and the change in its concentration can be directly related to the reaction progress.
Objective: To determine the pseudo-first-order rate constant for the alcoholysis of a substituted benzoyl chloride.
Materials:
-
Substituted benzoyl chloride (e.g., benzoyl chloride, 2-methylbenzoyl chloride)
-
Anhydrous alcohol (e.g., ethanol or n-propanol)
-
Conductivity meter with a suitable probe
-
Thermostatted water bath
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Stopwatch
Procedure:
-
Solvent Preparation: Prepare a known volume of the anhydrous alcohol in a volumetric flask.
-
Temperature Equilibration: Place the flask containing the alcohol in a thermostatted water bath set to the desired reaction temperature (e.g., 25.0 °C) and allow it to equilibrate. Also, place a sealed container of the benzoyl chloride in the same bath.
-
Conductivity Cell Setup: Immerse the conductivity probe in the equilibrated alcohol and record the initial conductivity.
-
Reaction Initiation: Accurately and rapidly add a small, known amount of the temperature-equilibrated benzoyl chloride to the alcohol with vigorous stirring to ensure rapid dissolution. The concentration of the alcohol should be in large excess compared to the benzoyl chloride to ensure pseudo-first-order kinetics. Start the stopwatch immediately upon addition.
-
Data Collection: Record the conductivity of the solution at regular time intervals (e.g., every 30 or 60 seconds) until the reaction is complete, as indicated by a stable conductivity reading.
-
Data Analysis: The pseudo-first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at the completion of the reaction and Ct is the conductivity at time t. The rate constant is the negative of the slope of this plot.
This experimental setup provides a reliable method for quantifying the reactivity of various benzoyl chlorides and thus comparing their relative steric hindrance.
Caption: Workflow for the kinetic analysis of benzoyl chloride solvolysis via conductometry.
References
A Comparative Guide to the NMR Analysis of Amide Products Derived from 2-Methyl-3-(trifluoromethyl)benzoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of amide products derived from 2-Methyl-3-(trifluoromethyl)benzoyl chloride with their non-fluorinated analogs. Understanding the influence of the trifluoromethyl group on the NMR spectra is crucial for the unambiguous identification and characterization of novel compounds in drug discovery and development. This document presents a detailed analysis of expected ¹H, ¹³C, and ¹⁹F NMR data, supported by experimental protocols and comparative data from analogous compounds.
Executive Summary
Comparative NMR Data Analysis
The following tables summarize the expected and observed NMR data for the amide products. The data for N-phenyl-2-methyl-3-(trifluoromethyl)benzamide is predicted based on the analysis of related compounds.
Table 1: ¹H NMR Data Comparison (in ppm)
| Proton | N-phenyl-2-methylbenzamide (Observed in DMSO-d₆)[1] | N-phenyl-2-methyl-3-(trifluoromethyl)benzamide (Predicted in DMSO-d₆) | Rationale for Predicted Shifts |
| NH | ~10.27 (s) | ~10.5 (s) | The electron-withdrawing -CF₃ group is expected to deshield the amide proton, shifting it downfield. |
| Aromatic (Amide Ring) | 7.25-7.45 (m) | 7.6-7.9 (m) | The -CF₃ group will deshield the protons on the benzoyl ring, leading to a general downfield shift. The ortho and para protons to the -CF₃ group will be most affected. |
| Aromatic (Phenyl Ring) | 7.74 (d), 7.35 (t), 7.09 (t) | 7.7-7.8 (d), 7.3-7.4 (t), 7.1-7.2 (t) | Minor shifts are expected as the electronic effect of the distant -CF₃ group is transmitted through the amide bond. |
| CH₃ | ~2.38 (s) | ~2.5 (s) | The inductive effect of the neighboring -CF₃ group is likely to cause a slight downfield shift of the methyl protons. |
Table 2: ¹³C NMR Data Comparison (in ppm)
| Carbon | N-phenyl-2-methylbenzamide (Observed in DMSO-d₆)[1] | N-phenyl-2-methyl-3-(trifluoromethyl)benzamide (Predicted in DMSO-d₆) | Rationale for Predicted Shifts |
| C=O | ~168 | ~167 | The electron-withdrawing nature of the trifluoromethyl group may slightly shield the carbonyl carbon. |
| C-CF₃ | N/A | ~128 (q, ¹JCF ≈ 272 Hz) | This will be a characteristic quartet due to one-bond coupling with the three fluorine atoms. |
| CF₃ | N/A | ~124 (q, ²JCCF ≈ 30-35 Hz) | The carbon of the trifluoromethyl group will appear as a quartet. |
| Aromatic (Amide Ring) | 125-138 | 123-140 (with C-F couplings) | Significant shifts and additional couplings (²JCF, ³JCF) are expected for the carbons of the trifluoromethylated ring. |
| Aromatic (Phenyl Ring) | 120-140 | 120-140 | Minimal changes are expected for the carbons of the N-phenyl ring. |
| CH₃ | ~20 | ~18 | A slight downfield shift is anticipated due to the proximity of the electron-withdrawing group. |
Table 3: ¹⁹F NMR Data (in ppm)
| Compound | Expected Chemical Shift (in CDCl₃) | Rationale |
| N-phenyl-2-methyl-3-(trifluoromethyl)benzamide | ~ -62 to -64 (s) | The chemical shift of the -CF₃ group on a benzene ring typically falls in this region when referenced to CFCl₃. The exact position can be influenced by the ortho-methyl group and the amide functionality.[2] |
Experimental Protocols
General Procedure for Amide Synthesis (Schotten-Baumann Conditions)
This protocol describes a general method for the synthesis of an amide from an amine and this compound.
-
Dissolution of Amine: In a round-bottom flask, dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the reaction mixture. The addition is typically performed at 0 °C to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
NMR Sample Preparation for Quantitative Analysis
For accurate quantitative NMR (qNMR) analysis, the following protocol should be followed:
-
Sample Weighing: Accurately weigh a known amount of the purified product and a suitable internal standard into a vial. The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Dissolution: Dissolve the mixture in a precise volume of a deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution.[1][2][3][4]
-
Transfer: Transfer the solution to a high-quality NMR tube.
-
Acquisition: Acquire the NMR spectrum using appropriate parameters, ensuring a sufficient relaxation delay for quantitative accuracy.
Visualizing Reaction and Analysis Workflows
Synthesis of N-Aryl-2-methyl-3-(trifluoromethyl)benzamide
Caption: Workflow for the synthesis of N-Aryl-2-methyl-3-(trifluoromethyl)benzamide.
NMR Analysis Workflow
Caption: Standard workflow for the NMR analysis of synthesized amide products.
Conclusion
The presence of a 2-methyl and a 3-trifluoromethyl substituent on the benzoyl chloride moiety leads to predictable and characteristic changes in the NMR spectra of the resulting amide products when compared to their non-fluorinated counterparts. Key diagnostic features for the trifluoromethylated products include a downfield shift of the amide and aromatic protons in the ¹H NMR spectrum, the appearance of a characteristic quartet for the C-CF₃ and the CF₃ carbons with large coupling constants in the ¹³C NMR spectrum, and a singlet in the ¹⁹F NMR spectrum around -63 ppm. This guide provides researchers with the necessary framework to confidently identify and characterize these and similar fluorinated molecules, aiding in the advancement of drug discovery and development projects.
References
Comparative Guide: HPLC-MS Methods for the Analysis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride
This guide provides a comparative overview of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the quantitative analysis of 2-Methyl-3-(trifluoromethyl)benzoyl chloride. Due to the inherent reactivity and instability of acyl chlorides, direct analysis is often challenging, leading to unreliable results.[1][2] The standard and recommended approach involves a derivatization step to convert the reactive analyte into a stable derivative suitable for chromatographic analysis.[1][2][3]
This document is intended for researchers, scientists, and professionals in drug development and quality control who require robust and sensitive analytical methods for quantifying residual acyl chlorides.
The Challenge of Direct Analysis
Acyl chlorides are highly reactive compounds that readily undergo hydrolysis and other nucleophilic substitution reactions.[4][5][6][7][8][9] This reactivity makes direct injection onto an HPLC system problematic, as the analyte can degrade in the sample solvent, during injection, or on the analytical column, leading to inaccurate quantification.[1] To overcome this, derivatization is a crucial sample preparation step that enhances the stability and detectability of the analyte.[1][3][10]
Comparison of Derivatization Strategies for HPLC-MS Analysis
The two primary derivatization strategies for acyl chlorides are esterification and amidation. The choice between these methods depends on the desired sensitivity, the available instrumentation, and the complexity of the sample matrix.
| Derivatization Strategy | Reagent Example | Derivative | Advantages | Disadvantages |
| Esterification | Methanol | Methyl 2-methyl-3-(trifluoromethyl)benzoate | Simple and rapid reaction.[11][12] Reagents are readily available and inexpensive.[3] The resulting ester is typically stable and exhibits good chromatographic behavior. | May have lower sensitivity with UV detection unless the acyl chloride itself has a strong chromophore. Mass spectrometry is often required for sensitive detection.[11] |
| Amidation | 2-Nitrophenylhydrazine | 2-Methyl-3-(trifluoromethyl)benzoyl-2-nitrophenylhydrazide | The derivatizing agent can introduce a strong chromophore, significantly enhancing UV detectability.[2][3][13] This allows for sensitive analysis even with a standard HPLC-UV setup. The derivatives are generally very stable. | The derivatization reaction may be slightly more complex than esterification and require optimization of reaction time and temperature.[2][3][13] The derivatizing reagent itself can be a source of interference if not completely consumed or separated chromatographically. |
Performance Comparison of Analytical Methods
| Parameter | Derivatization with Methanol (HPLC-MS) | Derivatization with 2-Nitrophenylhydrazine (HPLC-UV/MS) |
| Limit of Detection (LOD) | Typically in the low ppm range (e.g., < 5 ppm) with MS detection.[11] | Can achieve sub-ppm levels (e.g., 0.01-0.03 µg/mL) with UV detection due to the introduced chromophore.[2][3][13] |
| Limit of Quantification (LOQ) | Generally in the range of 5-15 ppm. | Can be as low as 0.1 µg/mL.[2] |
| Linearity (Correlation Coefficient, r²) | Typically > 0.99.[3] | Typically > 0.99.[3][14] |
| Accuracy (Recovery) | Good recovery, typically within 90-110%. | Good recovery, often in the range of 95-105%.[14] |
| Precision (RSD) | Generally < 5%. | Generally < 3%.[14] |
Experimental Protocols
Below are detailed, generalized methodologies for the analysis of this compound using HPLC-MS with either methanol or 2-nitrophenylhydrazine as the derivatizing agent.
Method 1: Esterification with Methanol followed by HPLC-MS
1. Sample Preparation and Derivatization:
-
Weigh accurately a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Add anhydrous methanol in excess to the sample solution. The reaction is typically rapid and can be performed at room temperature.[11][12]
-
Allow the reaction to proceed for 15-30 minutes.
-
Dilute the resulting solution to a known volume with the mobile phase.
2. HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the protonated molecule of the methyl ester derivative.
Method 2: Amidation with 2-Nitrophenylhydrazine followed by HPLC-UV/MS
1. Sample Preparation and Derivatization:
-
Weigh accurately a known amount of the sample containing this compound.
-
Dissolve the sample in an appropriate aprotic solvent.
-
Prepare a solution of 2-nitrophenylhydrazine in the same solvent.
-
Add the derivatizing agent solution to the sample solution. The reaction is typically carried out at room temperature for about 30 minutes.[2][3][13]
-
Dilute the final solution to a known volume with the mobile phase.
2. HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is often employed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength set to the maximum absorbance of the derivative (e.g., around 395 nm for 2-nitrophenylhydrazine derivatives).[2][3][13]
3. Mass Spectrometry Parameters:
-
Ionization Mode: ESI, positive mode.
-
Detection Mode: SIM or MRM for the protonated molecule of the hydrazide derivative.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logic diagram for selecting a suitable derivatization method.
Alternative Analytical Approaches
While this guide focuses on HPLC-MS, it is worth noting that Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another viable technique for the analysis of acyl chlorides after derivatization.[3][15] Derivatization to form methyl esters, for example, yields compounds that are often volatile and thermally stable, making them suitable for GC analysis.[11] The choice between HPLC and GC would depend on the volatility of the derivative, the complexity of the sample matrix, and the availability of instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. savemyexams.com [savemyexams.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. ddtjournal.com [ddtjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 15. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
Confirming the Structure of 2-Methyl-3-(trifluoromethyl)benzamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. For derivatives of 2-Methyl-3-(trifluoromethyl)benzamide, a class of molecules with potential applications in drug discovery, rigorous analytical methodologies are essential to unambiguously determine their chemical structure. This guide provides a comparative overview of key experimental techniques, presenting supporting data and detailed protocols to aid researchers in this critical process.
Spectroscopic Data Comparison
The structural elucidation of 2-Methyl-3-(trifluoromethyl)benzamide and its derivatives relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework. Below is a comparison of expected data for the parent compound and a representative derivative.
Table 1: Comparative Spectroscopic Data
| Analytical Technique | 2-Methyl-3-(trifluoromethyl)benzamide (Expected) | Representative Derivative (e.g., N-aryl substituted) | Key Structural Insights |
| ¹H NMR | Aromatic protons (multiplets), Methyl protons (singlet), Amide protons (broad singlet) | Additional aromatic signals from the N-aryl group, potential shifts in amide proton resonance | Confirms the presence and electronic environment of protons. |
| ¹³C NMR | Aromatic carbons, Methyl carbon, Carbonyl carbon, Trifluoromethyl carbon (quartet) | Additional aromatic carbon signals, potential shifts in benzamide core signals | Provides a map of the carbon skeleton. |
| ¹⁹F NMR | Singlet for the CF₃ group | Singlet for the CF₃ group, potential for other fluorine signals if present on the derivative | Confirms the presence and environment of the trifluoromethyl group. |
| IR Spectroscopy | N-H stretching (amide), C=O stretching (amide), C-F stretching | Shifts in N-H and C=O stretching frequencies upon substitution | Identifies key functional groups. |
| Mass Spectrometry | Molecular ion peak (M⁺), fragmentation pattern corresponding to loss of NH₂, CF₃, etc. | Molecular ion peak corresponding to the derivative's mass, characteristic fragmentation | Determines the molecular weight and provides clues about the structure through fragmentation. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data. The following are methodologies for the key analytical techniques used in the structural confirmation of 2-Methyl-3-(trifluoromethyl)benzamide derivatives.
Synthesis Protocol
A general method for the synthesis of trifluoromethyl-substituted benzamides involves a nucleophilic substitution reaction.[1]
-
Reaction Setup: In a round-bottomed flask, dissolve the desired aniline derivative and a non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP), in a 1:1.2 molar ratio in dry dichloromethane (DCM).
-
Cooling: Cool the solution to 0-5 °C using an ice bath and stir for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acyl Chloride: Slowly add the 2-methyl-3-(trifluoromethyl)benzoyl chloride to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for approximately 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding 10% hydrochloric acid.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer with a drying agent like sodium sulfate, and purify the crude product using column chromatography.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified benzamide derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition of ¹H NMR Spectra: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer.[1]
-
Acquisition of ¹³C and ¹⁹F NMR Spectra: Acquire carbon and fluorine NMR spectra.[2]
-
Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for key functional groups, such as the N-H stretch, C=O stretch of the amide, and C-F stretches of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI).
-
Data Acquisition: Obtain the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information.
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural confirmation.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent.[1]
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic coordinates and molecular geometry.[3]
Workflow for Structural Confirmation
The logical flow for confirming the structure of a newly synthesized 2-Methyl-3-(trifluoromethyl)benzamide derivative can be visualized as follows:
This comprehensive approach, combining synthesis with a suite of analytical techniques, ensures the accurate and reliable structural determination of 2-Methyl-3-(trifluoromethyl)benzamide derivatives, a critical step in advancing their potential applications in scientific research and development.
References
Comparative Guide to the Biological Activity of Compounds Derived from 2-Methyl-3-(trifluoromethyl)benzoyl Chloride and Related Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of compounds derived from 2-Methyl-3-(trifluoromethyl)benzoyl chloride and structurally related analogs. The inclusion of the trifluoromethyl group, a common bioisostere for a chlorine atom, often enhances metabolic stability and binding affinity of molecules.[1] This guide focuses on the anti-inflammatory, insecticidal, and antifungal properties of these compounds, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and development.
Anti-inflammatory Activity: Flunixin and Cyclooxygenase Inhibition
A prominent derivative of the 2-Methyl-3-(trifluoromethyl)aniline, which can be synthesized from this compound, is Flunixin . Flunixin is a potent non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.[2][3] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[3][4]
Quantitative Comparison of COX Inhibition
Flunixin is a non-selective inhibitor of both COX-1 and COX-2 isoforms.[4][5] The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Compound | Target | IC50 (µM) | Species | Assay Type |
| Flunixin | COX-1 | 0.0177 | Bovine | In vitro whole blood assay |
| COX-2 | 0.0292 | Bovine | In vitro whole blood assay | |
| Flunixin | COX-1 | - | Equine | In vitro whole blood assay |
| COX-2 | - | Equine | In vitro whole blood assay |
Note: Specific IC50 values for equine COX enzymes were not consistently reported in the reviewed literature, though its non-selective inhibition is well-documented.[6][7][8]
Mechanism of Action: COX Inhibition Pathway
The anti-inflammatory effect of Flunixin is achieved by blocking the conversion of arachidonic acid to prostaglandins. This pathway is central to the inflammatory response.
Caption: Flunixin inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2 enzymes.[9][10][11]
Objective: To determine the IC50 value of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hematin (co-factor)
-
L-epinephrine (co-factor)
-
Arachidonic acid (substrate)
-
Test compound (e.g., Flunixin) dissolved in DMSO
-
Known COX inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2) as a positive control
-
96-well microplate
-
Plate reader capable of measuring fluorescence or colorimetric changes
Procedure:
-
Enzyme and Control Preparation:
-
In separate wells of a 96-well plate, prepare the following for both COX-1 and COX-2 assays:
-
Enzyme Control: Add COX Assay Buffer, co-factors, and the respective COX enzyme.
-
Inhibitor Control: Add COX Assay Buffer, co-factors, a known inhibitor, and the respective COX enzyme.
-
Test Compound Wells: Add COX Assay Buffer, co-factors, various concentrations of the test compound, and the respective COX enzyme.
-
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells simultaneously to start the reaction.
-
Measurement: Immediately measure the reaction kinetics using a plate reader. The peroxidase activity of COX is monitored, which results in a fluorescent or colorimetric signal.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Caption: Workflow for the in vitro COX inhibition assay.
Insecticidal and Antifungal Activities of Related Benzamides
While specific data for derivatives of this compound are limited, the broader class of N-phenylbenzamides and related structures containing a trifluoromethyl group have shown notable insecticidal and antifungal activities.[12]
Representative Insecticidal and Antifungal Compounds
The following table presents data for representative trifluoromethyl-containing benzamide and salicylanilide derivatives, demonstrating their potential as pesticides and antifungals.
| Compound Class | Representative Compound | Target Organism | Activity Metric | Value |
| N-Phenylbenzamide | N-(3-chloro-4-fluorophenyl)-4-((6-(trifluoromethyl)pyrimidine-4-yl)oxy)benzamide | Spodoptera frugiperda | Mortality | Moderate at 500 µg/mL |
| Aryl Thioamide | 2,4-dichloro-N-[(3-fluorophenyl)carbamothioyl]benzamide | Spodoptera littoralis | LC50 | 46.33 mg/L |
| Salicylanilide Ester | 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate | Aspergillus niger | MIC | ≥ 0.49 µmol/L |
Note: The insecticidal and antifungal compounds listed are not direct derivatives of this compound but represent structurally similar compounds with the trifluoromethylphenyl moiety.
Experimental Protocol: Insecticidal Leaf-Dip Bioassay
This protocol is a standard method for evaluating the toxicity of a compound to phytophagous insects.[2][13][14][15][16]
Objective: To determine the lethal concentration (LC50) of a test compound against a target insect pest.
Materials:
-
Test compound
-
Acetone or other suitable solvent
-
Tween-80 or other surfactant
-
Fresh, untreated leaves of a host plant
-
Target insects (e.g., larvae of Spodoptera spp.)
-
Petri dishes or ventilated containers
-
Filter paper
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Make serial dilutions of the stock solution with distilled water containing a small amount of surfactant to create a range of test concentrations.
-
A control solution containing only the solvent and surfactant in water should also be prepared.
-
-
Leaf Treatment:
-
Individually dip leaves into each test concentration and the control solution for a short, standardized period (e.g., 10-30 seconds).
-
Allow the leaves to air dry completely.
-
-
Insect Exposure:
-
Place the treated leaves into individual petri dishes lined with moist filter paper.
-
Introduce a known number of insects (e.g., 10 larvae) into each petri dish.
-
-
Incubation: Maintain the petri dishes under controlled environmental conditions (e.g., 25°C, 16:8 light:dark photoperiod).
-
Mortality Assessment: Record the number of dead insects at specified time intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Use probit analysis to calculate the LC50 value and its confidence limits.
-
Caption: Workflow for the insecticidal leaf-dip bioassay.
Experimental Protocol: Antifungal Broth Microdilution Assay
This method is a standardized procedure for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[1][17][18][19][20]
Objective: To determine the MIC of a test compound against various fungal strains.
Materials:
-
Test compound
-
DMSO for stock solution
-
Standardized fungal inoculum (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 broth medium
-
Sterile 96-well microtiter plates
-
Positive control antifungal (e.g., Fluconazole)
-
Spectrophotometer or visual assessment method
Procedure:
-
Preparation of Antifungal Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium directly in the wells of a 96-well plate.
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the fungal strain to be tested, adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL for yeasts).
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination:
-
Determine the MIC by observing the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be done visually or by using a spectrophotometer to measure optical density.
-
-
Data Recording: The MIC is recorded as the lowest concentration that inhibits fungal growth.
Caption: Workflow for the antifungal broth microdilution assay.
This guide provides a foundational understanding of the biological activities associated with compounds derived from or structurally related to this compound. The provided protocols and diagrams offer a starting point for researchers to design and execute further studies in the fields of medicinal chemistry and agrochemical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 3. Flunixin | C14H11F3N2O2 | CID 38081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. rjas.org [rjas.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. entomoljournal.com [entomoljournal.com]
- 17. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 20. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Comparative Guide to Purity Analysis of 2-Methyl-3-(trifluoromethyl)benzoyl Chloride by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for determining the purity of 2-Methyl-3-(trifluoromethyl)benzoyl chloride. Due to the inherent reactivity of acyl chlorides, direct analysis is often challenging, necessitating derivatization to ensure accurate and reproducible results.[1][2][3] This document outlines a detailed experimental protocol for a robust derivatization-GC-MS method and compares its performance against High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Experimental Protocol: Purity Determination by Derivatization-GC-MS
This protocol describes the conversion of the highly reactive this compound into a stable ester derivative prior to GC-MS analysis. This method allows for accurate quantification and identification of the main component and potential impurities.
1. Derivatization
The derivatization of the acyl chloride to a more stable ester is a critical step to prevent degradation during analysis.[1] A common method involves reaction with an alcohol in the presence of a base.
-
Reagents:
-
This compound sample
-
Anhydrous 1-propanol
-
Pyridine (as a scavenger for HCl produced)
-
Anhydrous dichloromethane (as solvent)
-
Internal Standard (e.g., Tributyl phosphate) solution (1 mg/mL in dichloromethane)
-
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 10 mL volumetric flask.
-
Dissolve the sample in anhydrous dichloromethane and make up to the mark.
-
In a 2 mL autosampler vial, combine 100 µL of the sample solution with 100 µL of a derivatizing solution containing 1-propanol with 10% pyridine.[4]
-
Add 10 µL of the internal standard solution to the vial.
-
Cap the vial tightly and heat at 60 °C for 10 minutes to ensure complete derivatization.[4]
-
Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
-
2. GC-MS Analysis
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer is used.
-
Data Analysis: The purity of the this compound is determined by calculating the peak area percentage of its propyl ester derivative relative to the total area of all detected peaks. The internal standard can be used for more precise quantification. Impurities can be tentatively identified by their mass spectra, which provide valuable structural information.[1]
Data Presentation
Table 1: GC-MS Method Parameters
| Parameter | Value |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | Initial 60°C for 1 min, ramp at 5°C/min to 250°C, hold for 2 min[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
Method Comparison
While GC-MS with derivatization is a powerful technique, other methods offer distinct advantages and disadvantages.
Table 2: Comparison of Analytical Methods
| Feature | GC-MS with Derivatization | HPLC with Derivatization | Quantitative NMR (qNMR) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation based on polarity differences on a stationary phase. | Quantification based on the ratio of integrated signals of the analyte and a certified internal standard. |
| Sample Preparation | Required: Derivatization to a stable ester or amide.[1][6] | Required: Derivatization to a UV-active and stable derivative.[2] | Minimal: Dissolution in a deuterated solvent with an internal standard. |
| Advantages | High sensitivity and selectivity; provides structural information for impurity identification.[1] | Robust and widely available for routine purity checks.[1] | High precision and accuracy; does not require a reference standard of the analyte.[1] |
| Disadvantages | Derivatization adds complexity and potential for error; requires the derivative to be volatile and thermally stable.[1] | Derivatization can be complex; potential for incomplete reaction or side products. | Lower sensitivity compared to chromatographic methods; requires a well-resolved proton signal.[1] |
| Best For | Identification and quantification of unknown impurities. | Routine quality control and purity assays. | Primary method for purity assessment without a specific reference standard. |
Visualizations
Caption: Workflow for purity analysis by GC-MS.
Caption: Comparison of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 6. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallography of 2-Methyl-3-(trifluoromethyl)benzoyl chloride derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic data of benzoyl chloride and its derivatives. Due to the limited publicly available crystallographic data for 2-Methyl-3-(trifluoromethyl)benzoyl chloride, this guide uses benzoyl chloride as a reference for comparison and discusses the potential structural impact of methyl and trifluoromethyl substitutions.
Data Presentation: Crystallographic Parameters
The following table summarizes the known crystallographic data for benzoyl chloride. This data serves as a baseline for understanding the structural properties of its derivatives.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
| Benzoyl Chloride[1] | C₇H₅ClO | Monoclinic | P 1 21/n 1 | 7.4704 | 3.9581 | 22.3439 | 90 | 93.566 | 90 | 660.36 |
Crystal data for this compound is not currently available in open-access crystallographic databases.
Discussion of Substituent Effects
The introduction of a methyl (-CH₃) and a trifluoromethyl (-CF₃) group at the 2 and 3 positions of the benzoyl chloride ring, respectively, is expected to significantly influence its crystal packing and molecular conformation compared to the unsubstituted benzoyl chloride.
-
Steric Hindrance: The presence of the bulky trifluoromethyl group and the methyl group in adjacent positions would likely lead to increased steric hindrance. This could force the acyl chloride group out of the plane of the benzene ring to a greater extent than observed in benzoyl chloride.
-
Intermolecular Interactions: The highly electronegative fluorine atoms of the trifluoromethyl group can participate in various non-covalent interactions, such as dipole-dipole and C-H···F hydrogen bonds, which would influence the crystal packing arrangement.
-
Unit Cell Parameters: These steric and electronic effects would likely result in a different crystal system and significantly altered unit cell parameters compared to benzoyl chloride. The increased molecular volume would necessitate a larger unit cell.
Experimental Protocols
The following sections detail the typical experimental procedures for the synthesis and X-ray crystallographic analysis of benzoyl chloride derivatives.
Synthesis of Substituted Benzoyl Chlorides
Substituted benzoyl chlorides are commonly synthesized from the corresponding benzoic acids. A standard method involves the reaction of the benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
General Procedure:
-
The substituted benzoic acid is dissolved in an inert solvent (e.g., dichloromethane or toluene).
-
An excess of thionyl chloride or oxalyl chloride is added to the solution, often with a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude benzoyl chloride derivative.
-
Purification is typically achieved by distillation under reduced pressure.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.
1. Crystallization: Growing single crystals of sufficient size and quality is a critical step. For compounds that are liquid at room temperature, such as many benzoyl chloride derivatives, in situ cryocrystallization techniques are often employed.[2]
-
In situ Cryocrystallization: The liquid sample is sealed in a glass capillary. A focused stream of cold nitrogen gas is used to freeze the sample. A controlled warming and cooling cycle, sometimes assisted by a laser (Optical Heating and Crystallization Device), is used to anneal the polycrystalline solid into a single crystal.[2]
2. Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a low-temperature device is used.
-
Data Collection Strategy: A series of diffraction images are collected at different crystal orientations.
3. Structure Solution and Refinement: The collected diffraction data is used to determine the arrangement of atoms within the crystal.
-
Structure Solution: The initial positions of the atoms are determined from the diffraction pattern using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction data. This is typically done using full-matrix least-squares refinement.
Mandatory Visualization
The following diagrams illustrate the synthesis and experimental workflow for the crystallographic analysis of substituted benzoyl chlorides.
Caption: Synthetic pathway for this compound.
Caption: General workflow for X-ray crystallographic analysis.
References
The 2-Methyl Group's Impact on Acylation: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the subtleties of chemical reactions is paramount. The strategic placement of a methyl group, seemingly a minor alteration, can significantly influence the efficiency and outcome of an acylation reaction. This guide provides an objective comparison, supported by experimental data, of how a 2-methyl group affects acylation efficiency, focusing on the interplay of electronic and steric effects.
Executive Summary
The presence of a 2-methyl group on an aromatic ring exerts a dual influence on acylation efficiency. Electronically, the methyl group is an activating, electron-donating group, which generally increases the rate of electrophilic aromatic substitution reactions like Friedel-Crafts acylation. However, its position at the 2- (or ortho-) position relative to the incoming acyl group introduces significant steric hindrance. This steric clash often outweighs the electronic activation, leading to a decrease in acylation efficiency at that specific position and favoring substitution at less hindered sites.
The Dual Nature of the Methyl Group: Electronic vs. Steric Effects
To comprehend the impact of a 2-methyl group, it's crucial to distinguish between its electronic and steric contributions.
-
Electronic Effects: A methyl group is an electron-donating group through an inductive effect. This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles, such as the acylium ion in Friedel-Crafts acylation.[1] This activating nature generally leads to a faster reaction rate compared to an unsubstituted aromatic ring.
-
Steric Effects: Steric hindrance arises from the physical bulk of the 2-methyl group, which obstructs the approach of the acylating agent to the adjacent position on the aromatic ring.[1] This spatial interference can significantly slow down or even prevent the reaction from occurring at the ortho position.
The following diagram illustrates the logical relationship between the presence of a 2-methyl group and its impact on acylation.
Caption: The dual effects of a 2-methyl group on acylation.
Quantitative Data: A Comparative Analysis
Direct quantitative comparisons of acylation efficiency on a simple aromatic ring with and without a 2-methyl group under identical conditions are scarce in readily available literature. However, we can draw strong inferences from related studies.
A classic example is the comparison of the acetylation of toluene (methylbenzene) with benzene. While the methyl group in toluene is not strictly a "2-methyl" group in the context of an already substituted ring, its influence on the ortho position provides a valuable model.
| Substrate | Acylating Agent | Catalyst | Solvent | Relative Rate (Benzene = 1.00) | Product Distribution (ortho:meta:para) | Reference |
| Benzene | Acetyl Chloride | AlCl₃ | Ethylene Dichloride | 1.00 | - | [2] |
| Toluene | Acetyl Chloride | AlCl₃ | Ethylene Dichloride | 128 | 1.2 : 1.3 : 97.5 | [2] |
As the data indicates, toluene undergoes acetylation 128 times faster than benzene, highlighting the activating electronic effect of the methyl group.[2] However, the product distribution is overwhelmingly in favor of the para-isomer (97.5%), with the ortho-isomer forming in only a minute amount (1.2%).[2] This demonstrates the powerful steric hindrance effect of the methyl group, which severely impedes acylation at the adjacent ortho position.
Further evidence comes from the acylation of 2-methylnaphthalene. While a direct comparison with naphthalene under the same conditions is not provided in the cited study, the reaction conditions and yields offer insight. The propionylation of 2-methylnaphthalene to yield 2-methyl-6-propionylnaphthalene proceeds in 72.3% yield.[3][4] The acylation occurs at the 6-position, which is sterically unhindered by the 2-methyl group.
Experimental Protocols
To provide a practical context, a detailed experimental protocol for the Friedel-Crafts acylation of toluene is presented below. This protocol can be adapted for comparative studies with other substituted aromatic compounds.
Friedel-Crafts Acylation of Toluene
Objective: To synthesize methylacetophenone from toluene and acetyl chloride via a Friedel-Crafts acylation reaction.
Materials:
-
Toluene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Erlenmeyer flask
-
Beaker
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 50 mL round-bottom flask with a magnetic stir bar and a Claisen adapter. Attach an addition funnel and a reflux condenser to the Claisen adapter. Ensure all glassware is dry.
-
Catalyst Suspension: Carefully weigh anhydrous aluminum chloride (0.0275 mol) and add it to the round-bottom flask. Add 8 mL of dichloromethane to create a suspension.
-
Cooling: Cool the flask in an ice bath to 0°C.
-
Preparation of Acylating Agent Solution: In the fume hood, measure acetyl chloride (0.0275 mol) and dissolve it in 5 mL of dichloromethane in the addition funnel.
-
Addition of Acylating Agent: Slowly add the acetyl chloride solution to the stirred aluminum chloride suspension over a period of 10 minutes. The solution should become homogeneous and turn bright yellow.
-
Preparation of Toluene Solution: Prepare a solution of toluene (0.025 mol) in 5 mL of dichloromethane in the addition funnel.
-
Addition of Toluene: Add the toluene solution dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15 minutes.
-
Workup:
-
Carefully and slowly pour the reaction mixture into a beaker containing 25 g of ice and 10 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer (bottom layer).
-
Extract the aqueous layer with an additional 10 mL of dichloromethane.
-
Combine the organic layers.
-
Wash the combined organic layers with 10 mL of deionized water, 15 mL of saturated sodium bicarbonate solution, and 15 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to obtain the crude product.
-
-
Purification: The product can be purified by distillation.
The following diagram outlines the experimental workflow for the Friedel-Crafts acylation of toluene.
Caption: Experimental workflow for Friedel-Crafts acylation.
Conclusion
The presence of a 2-methyl group on an aromatic substrate has a significant and multifaceted effect on acylation efficiency. While its electron-donating nature enhances the overall reactivity of the aromatic ring, the steric hindrance it imposes at the adjacent ortho position is a dominant factor that dictates the regioselectivity of the reaction. For researchers engaged in the synthesis of complex molecules, a thorough understanding of these competing effects is essential for predicting reaction outcomes and designing efficient synthetic routes. The preference for acylation at less sterically hindered positions, such as the para position, is a key consideration when a 2-methyl or any ortho-substituent is present.
References
A Comparative Study of Ortho-Methyl Substituted Benzoyl Chlorides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of ortho-methyl substituted benzoyl chlorides (o-toluoyl chlorides) in various synthetic applications. The presence of a methyl group in the ortho position introduces significant steric and electronic effects that differentiate its reactivity from its meta and para isomers, as well as the parent compound, benzoyl chloride. Understanding these differences is crucial for reaction optimization, predicting outcomes, and developing efficient synthetic routes in pharmaceutical and chemical research.
Executive Summary
The primary distinguishing feature of o-toluoyl chloride is the steric hindrance imparted by the ortho-methyl group. This bulkiness impedes the approach of nucleophiles to the electrophilic carbonyl carbon, generally resulting in a lower reaction rate compared to its less hindered isomers and benzoyl chloride.[1] While the methyl group is weakly electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon, the steric effect is the dominant factor governing its reactivity in many cases.[2]
The general order of reactivity for toluoyl chloride isomers in nucleophilic acyl substitution reactions is often predicted to be: meta > para > ortho.[3] This trend reflects a balance between the deactivating electronic effect of the methyl group (most pronounced at the para position) and the significant steric hindrance at the ortho position.[3]
Data Presentation: A Comparative Analysis of Reactivity
The following tables summarize available quantitative data to illustrate the differences in reactivity between o-toluoyl chloride and its analogues.
Table 1: Comparative Pseudo-First-Order Rate Constants for Alcoholysis
This table presents the rate constants for the alcoholysis of various substituted benzoyl chlorides with excess n-propanol at 25°C. While direct data for o-toluoyl chloride is not available in the cited study, the data for other substituted benzoyl chlorides provides a quantitative basis for understanding the impact of substituents on the rate of nucleophilic acyl substitution. Based on the principles of steric hindrance, the rate constant for o-toluoyl chloride is expected to be lower than that of benzoyl chloride.[2]
| Acyl Chloride | Pseudo-First-Order Rate Constant (k, min⁻¹) |
| Benzoyl Chloride | 0.0321 |
| m-Methoxybenzoyl Chloride | 0.0340 |
| p-Bromobenzoyl Chloride | 0.0590 |
| p-Iodobenzoyl Chloride | 0.0617 |
| m-Iodobenzoyl Chloride | 0.1044 |
| (Data sourced from a study on the reaction kinetics of the alcoholysis of substituted benzoyl chlorides)[2] |
Table 2: Comparative Pseudo-First-Order Rate Constants for Solvolysis
| Substituent (Z) in p-Z-benzoyl chloride | Rate Constant (k) x 10⁻⁵ s⁻¹ |
| OMe | 1070 |
| Me (p-toluoyl chloride) | 59.5 |
| H (benzoyl chloride) | 4.54 |
| Cl | 1.77 |
| (Data sourced from a study on the solvolysis of p-Z-substituted benzoyl chlorides)[3] |
Key Synthetic Applications and Comparative Performance
Friedel-Crafts Acylation
Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. The reactivity of the acyl chloride is a critical factor in this reaction. Due to steric hindrance, o-toluoyl chloride generally exhibits lower reactivity compared to p-toluoyl chloride and benzoyl chloride in Friedel-Crafts reactions. This can necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve comparable yields.
The methyl group of toluene is an ortho, para-director. In the acylation of toluene with o-toluoyl chloride, the major product expected is 2,4'-dimethylbenzophenone, with some formation of 2,2'-dimethylbenzophenone. The steric bulk of the o-toluoyl acylium complex influences the regioselectivity of the reaction.
Esterification and Amidation (Schotten-Baumann Reaction)
In the synthesis of esters and amides, the steric hindrance of o-toluoyl chloride can be a significant factor, particularly with bulky alcohols or amines.[4] The Schotten-Baumann reaction, which employs a base to neutralize the HCl byproduct, is a common method for these transformations.[5][6][7][8] While the reaction is generally robust, the choice of base and reaction conditions may need to be optimized to overcome the lower reactivity of the ortho-substituted substrate. For instance, with hindered alcohols, a combination of a Lewis base catalyst (like DMAP) and a Brønsted base (like triethylamine) can be effective.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Toluene
This protocol describes a general method for the acylation of toluene with a benzoyl chloride derivative.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Benzoyl Chloride Derivative (e.g., o-toluoyl chloride, p-toluoyl chloride, or benzoyl chloride) (1.0 eq)
-
Toluene (serves as both reactant and solvent)
-
Anhydrous Dichloromethane (optional, as a solvent)
-
Hydrochloric Acid (concentrated)
-
5% Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 eq).
-
If using a co-solvent, add anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add the benzoyl chloride derivative (1.0 eq) to the stirred suspension of AlCl₃.
-
After the addition is complete, add a solution of toluene (1.0-1.2 eq) in anhydrous dichloromethane dropwise from the addition funnel.
-
Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture may be heated to reflux (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure completion.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench the reaction by the slow addition of crushed ice, followed by concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to isolate the desired aryl ketone.
Protocol 2: General Procedure for Kinetic Analysis of Alcoholysis by Gas Chromatography
This protocol outlines a method to determine the pseudo-first-order rate constant for the reaction of a benzoyl chloride derivative with an alcohol.[2]
Materials:
-
Benzoyl Chloride Derivative (e.g., o-toluoyl chloride)
-
Anhydrous Alcohol (e.g., n-propanol, serving as both reactant and solvent)
-
Anhydrous Solvent (e.g., acetonitrile, if a co-solvent is needed)
-
Internal Standard (a stable, non-reactive compound)
-
Quenching Agent (e.g., a solution of a non-nucleophilic base)
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or HPLC system
Procedure:
-
Prepare a stock solution of the benzoyl chloride derivative in the chosen anhydrous solvent at a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the internal standard in the same solvent.
-
In a thermostated reaction vessel, add the alcohol (in large excess to ensure pseudo-first-order conditions) and the internal standard solution. Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by injecting a small, known volume of the benzoyl chloride stock solution into the vigorously stirred alcohol solution.
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in each aliquot by adding it to a vial containing the quenching agent.
-
Analyze the quenched samples using GC-FID or HPLC to determine the concentration of the product or the remaining benzoyl chloride derivative relative to the internal standard.
-
Plot the natural logarithm of the concentration of the benzoyl chloride derivative versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k').
Visualization of Key Processes
Caption: A generalized experimental workflow for Friedel-Crafts acylation.
Caption: General mechanism for nucleophilic acyl substitution on benzoyl chlorides.
Conclusion
The synthetic utility of ortho-methyl substituted benzoyl chlorides is significantly influenced by the steric hindrance of the ortho-methyl group. While this can lead to lower reaction rates compared to its meta and para isomers, as well as unsubstituted benzoyl chloride, this property can also be leveraged for certain applications where selectivity is desired. For instance, the reduced reactivity can be advantageous in complex molecules with multiple reactive sites. By understanding the interplay of steric and electronic effects, and by carefully selecting reaction conditions, researchers can effectively utilize o-toluoyl chloride and its derivatives to achieve their synthetic goals. The experimental protocols and comparative data presented in this guide serve as a valuable resource for making informed decisions in the design and execution of chemical syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. byjus.com [byjus.com]
- 7. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 8. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
Safety Operating Guide
Safe Disposal of 2-Methyl-3-(trifluoromethyl)benzoyl Chloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of reactive chemical reagents such as 2-Methyl-3-(trifluoromethyl)benzoyl chloride are paramount for laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of this compound, emphasizing immediate safety protocols and operational plans. As an acyl chloride, this compound is corrosive, moisture-sensitive, and reacts vigorously with water.[1][2][3] Proper disposal requires a controlled neutralization process to convert the reactive substance into a less hazardous form before collection by a certified hazardous waste disposal company.[1][4]
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE). All operations involving this compound must be performed inside a certified chemical fume hood to mitigate inhalation risks.[1][5]
Emergency Contact Information:
-
Spill Response (Major): Contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
-
Medical Emergency: Call emergency services (e.g., 911) and have the Safety Data Sheet (SDS) available for responders.[5]
Spill Management Protocol
In the event of a spill, containment and neutralization are the immediate priorities.
-
Minor Spills: For small spills, absorb the material using a dry, inert absorbent such as sand, vermiculite, or earth.[1][5] Using non-sparking tools, collect the absorbed material and place it into a clearly labeled, suitable container for hazardous waste.[5]
-
Major Spills: In the case of a large spill, evacuate the immediate area to ensure personnel safety.[1] Restrict access and contact your institution's EHS department or emergency response team for assistance.[1]
Quantitative Safety Data Summary
The following table summarizes essential quantitative and qualitative data for the safe handling and disposal of this compound.
| Parameter | Specification | Source(s) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, face shield, lab coat. | [1][6][7] |
| Engineering Controls | Certified chemical fume hood. | [1][5] |
| Spill Absorbent Material | Inert, dry material (e.g., sand, vermiculite, earth). | [1][5][8] |
| Neutralizing Agent | 5-10% aqueous solution of Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃). | [1] |
| Reaction Temperature Control | Ice bath to maintain a cold temperature during neutralization. | [1] |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols. | [4][9][10] |
Detailed Experimental Protocol for Neutralization
The primary method for disposing of this compound is through a controlled neutralization reaction. This procedure converts the reactive acyl chloride into the significantly less reactive sodium salt of 2-methyl-3-(trifluoromethyl)benzoic acid.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Deionized water
-
Large glass beaker or flask (at least 4 times the volume of the final solution)
-
Stir bar and magnetic stir plate
-
Ice bath
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Prepare the Neutralizing Solution: In a chemical fume hood, prepare a 5-10% solution of sodium bicarbonate or sodium carbonate in a large beaker with a stir bar. The container should be no more than 25% full.[1]
-
Cool the Solution: Place the beaker in an ice bath and allow the solution to cool while stirring. This is critical for controlling the exothermic reaction.[1]
-
Slow Addition of Acyl Chloride: Very slowly and carefully, add the this compound waste to the cold, stirring basic solution drop by drop or in very small increments. The slow addition is crucial to prevent a violent reaction and excessive heat generation.
-
Controlled Reaction: Continue stirring the mixture vigorously throughout the addition process. After all the acyl chloride has been added, allow the mixture to stir for several hours to ensure the neutralization is complete.[1]
-
Verify Neutralization: Once the reaction appears to have subsided and the mixture has returned to room temperature, check the pH of the solution using pH paper or a calibrated pH meter. The pH should be basic (pH > 7) to confirm that all the acyl chloride has been neutralized.[1]
-
Waste Collection: Once the reaction is confirmed to be complete, transfer the neutralized aqueous waste into a properly labeled hazardous waste container.[1] Arrange for collection by a specialized disposal company in accordance with local, state, and federal regulations.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. download.basf.com [download.basf.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. wcu.edu [wcu.edu]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 2-Methyl-3-(trifluoromethyl)benzoyl chloride
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for handling 2-Methyl-3-(trifluoromethyl)benzoyl chloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper disposal. The information is compiled from safety data sheets of closely related compounds and general best practices for handling acyl chlorides.
Immediate Safety Concerns
This compound is a corrosive and reactive chemical.[1][2] The primary hazards are associated with its corrosive nature and its vigorous reaction with water and other nucleophiles.[3]
-
Hazard Statements: Causes severe skin burns and eye damage.[1][2] May cause respiratory irritation.[1] Contact with water liberates toxic gas, likely hydrogen chloride.[1][4]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Seek immediate medical attention.[1][2]
-
Skin Contact: Take off immediately all contaminated clothing.[1][2] Rinse skin with water or shower for at least 15 minutes.[1][2] Seek immediate medical attention.[1][2]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[1][2] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[1][2]
-
Ingestion: Rinse mouth.[1][2] DO NOT induce vomiting.[1][2] Call a physician or poison control center immediately.[4]
-
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory. The following table summarizes the required equipment for handling this substance.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[5] A full face shield should be worn in addition to goggles.[6][7] |
| Hands | Chemical-Resistant Gloves | Wear suitable gloves tested according to EN 374.[8] Materials such as nitrile or butyl rubber are recommended.[6][7] Check for impermeability before use.[8] |
| Body | Protective Clothing | A chemical-resistant lab coat or apron is necessary to prevent skin contact.[6][9] For larger quantities or increased risk of splashing, a full chemical-resistant suit may be required. |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][4] This is especially critical when handling the substance outside of a fume hood or in case of a spill. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.[4]
-
Remove all water and other incompatible materials, such as alcohols and strong bases, from the immediate work area.[3][4]
-
Have appropriate spill containment materials (e.g., sand, vermiculite) readily available.[10]
-
-
Handling:
-
Post-Handling:
Disposal Plan
-
Waste Collection: Collect waste material in a designated, compatible, and properly labeled container. Do not mix with other waste streams, especially aqueous waste.
-
Neutralization (for small spills): Small spills can be cautiously neutralized with a dry, inert absorbent material like sand or vermiculite.[10] Avoid using water.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not allow the chemical to enter drains or waterways.[5]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. leelinework.com [leelinework.com]
- 8. chemos.de [chemos.de]
- 9. na.bhs1.com [na.bhs1.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
